6-Methoxy-3-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-3-7(12-2)5-9(8)11-10-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRWFBGSDLRPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624422 | |
| Record name | 6-Methoxy-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7746-29-4 | |
| Record name | 6-Methoxy-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of 6-Methoxy-3-methyl-1H-indazole can be effectively achieved starting from 4-methoxy-2-aminoacetophenone. This pathway involves two key transformations: the diazotization of the primary aromatic amine and the subsequent intramolecular cyclization to construct the indazole ring system.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of indazoles from ortho-substituted anilines.
Step 1: Diazotization of 4-Methoxy-2-aminoacetophenone
This procedure is adapted from the classical synthesis of indazoles from o-alkylanilines.
-
Materials:
-
4-Methoxy-2-aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-Methoxy-2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control the exothermic reaction.
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After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the in-situ generated diazonium salt.
-
Step 2: Intramolecular Cyclization to this compound
The unstable diazonium salt is immediately cyclized to form the indazole ring.
-
Procedure:
-
Slowly warm the reaction mixture from Step 1 to room temperature and then heat to 50-60 °C. The cyclization is typically accompanied by the evolution of nitrogen gas.
-
Maintain the temperature until the gas evolution ceases (approximately 1-2 hours).
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Cool the reaction mixture to room temperature.
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Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until a pH of 7-8 is reached.
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The product, this compound, will precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.
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Data Presentation
While specific yield and analytical data for this exact synthesis are not published, the following tables provide expected ranges based on analogous reactions and the physicochemical properties of the target compound.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | 4-Methoxy-2-aminoacetophenone |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid |
| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Cyclization) |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-80% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 7746-29-4 |
| Appearance | Off-white to light brown solid |
| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.0-11.0 (br s, 1H, NH), ~7.5 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~160 (C-O), ~142, ~140, ~122, ~120, ~108, ~95, ~55 (OCH₃), ~12 (CH₃) |
| Expected IR (KBr) ν (cm⁻¹) | ~3100-2900 (N-H, C-H), ~1620, ~1500, ~1480 (C=C, C=N) |
| Expected Mass Spectrum (EI) m/z | 162 (M⁺) |
Note: The spectroscopic data are estimations based on the structure and data from similar indazole compounds. Actual values may vary.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide on the Chemical Properties of 6-Methoxy-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-3-methyl-1H-indazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectral characteristics, and potential synthetic pathways, presenting them in a structured format for easy reference and comparison.
Core Chemical Properties
This compound, with the CAS Number 7746-29-4, is a solid at room temperature.[1] Its molecular structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methoxy group at the 6th position and a methyl group at the 3rd position.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7746-29-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar indazole derivatives, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and methyl substituents on the indazole ring.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be affected by the electron-donating methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the indazole ring.
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C-H stretching vibrations of the aromatic and methyl groups.
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C=C and C=N stretching vibrations within the heterocyclic and aromatic rings.
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C-O stretching of the methoxy group.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of the methyl or methoxy groups.
Synthesis and Experimental Protocols
One plausible synthetic approach could be the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For instance, the synthesis of 3-methyl-6-nitro-1H-indazole proceeds via the diazotization of 2-methyl-5-nitroaniline. A similar strategy could be adapted for this compound, likely starting from an aniline derivative with a methoxy group at the para position and a methyl group that can participate in the cyclization.
A generalized workflow for such a synthesis is depicted below:
References
The Biological Versatility of the Indazole Scaffold: An In-depth Technical Guide Focused on 6-Methoxy-3-methyl-1H-indazole Analogs
Introduction
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These activities include, but are not limited to, anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2] The biological profile of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. This guide will explore the potential biological activities of 6-Methoxy-3-methyl-1H-indazole by examining the activities of analogs with substitutions at the 3 and 6 positions.
Potential Biological Activities of this compound Based on Analog Data
The indazole scaffold is a prominent feature in many kinase inhibitors, which are crucial in cancer therapy.[3] These compounds often target signaling pathways essential for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and PI3K/Akt/mTOR pathways.[3] Furthermore, indazole derivatives have been investigated for their antibacterial and other therapeutic properties.[4]
Anticancer Activity
Numerous indazole derivatives have demonstrated potent anticancer activity.[5][6] For instance, several FDA-approved small molecule anticancer drugs, such as Pazopanib and Entrectinib, contain the indazole scaffold.[2] The anticancer effects are often attributed to the inhibition of various protein kinases involved in tumor growth and proliferation.
Structure-Activity Relationship Insights:
-
Substitution at the 3-position: The nature of the substituent at the 3-position can significantly influence anticancer potency. Various aryl and heterocyclic groups have been explored at this position.[7]
-
Substitution at the 6-position: Modifications at the 6-position have been shown to be critical for both potency and selectivity against different kinases.[8] The presence of a methoxy group, as in the compound of interest, is a common feature in bioactive molecules and can influence pharmacokinetic and pharmacodynamic properties.
Kinase Inhibitory Activity
A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[3]
Potential Kinase Targets for Indazole Derivatives:
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR signaling is a key strategy in cancer therapy to block angiogenesis.[3]
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p21-activated kinase 1 (PAK1): This kinase is implicated in cell proliferation and migration, and its inhibition is a target for cancer therapy.[9]
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Glycogen synthase kinase 3β (GSK-3β): This kinase is involved in various cellular processes, and its inhibitors are being investigated for mood disorders and other conditions.[10]
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Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIP2): As a key component of the innate immune system, RIP2 is a target for inflammatory diseases.[11]
Antibacterial Activity
Certain 3-methyl-1H-indazole derivatives have been reported to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For example, some derivatives have shown significant zones of inhibition against Bacillus subtilis and E. coli.[4] The mechanism of action for these antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase.[12]
Quantitative Data from Structurally Related Indazole Derivatives
The following tables summarize quantitative data for various indazole derivatives, providing an indication of the potential potency of compounds with similar structural features to this compound.
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5][6] |
| Compound 6o | K562 (Leukemia) | 5.15 | [13] |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | [13] |
Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | JNK3 | - | [8] |
| Compound 1 | GSK-3β | Potent Inhibition | [10] |
| GSK583 | RIP2 | Potent and Selective | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are summaries of common experimental protocols used for evaluating indazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.
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Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media.[13]
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Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[13]
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MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
Kinase activity can be measured using various assay formats, such as luminescence-based or fluorescence-based assays.
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Assay Components: The assay typically includes the kinase, its substrate, ATP, and the test compound.
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Incubation: The components are incubated together to allow the kinase to phosphorylate its substrate.
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Detection: The amount of phosphorylated substrate or the amount of remaining ATP is quantified.
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Data Analysis: The percentage of kinase inhibition is calculated, and IC50 values are determined.
Signaling Pathways and Visualization
The biological effects of indazole derivatives are often mediated through their modulation of specific signaling pathways.
VEGFR Signaling Pathway
Inhibition of the VEGFR signaling pathway by indazole derivatives can block angiogenesis, a critical process for tumor growth and metastasis.
Caption: Potential inhibition of the VEGFR signaling pathway by an indazole analog.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.
Caption: A conceptual workflow for the synthesis and biological evaluation of a novel indazole compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential pharmacological profile. Based on the activities of structurally related analogs, it is plausible that this compound could exhibit anticancer, kinase inhibitory, and/or antibacterial properties. The data and protocols presented in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel indazole derivatives. Further experimental investigation is warranted to definitively characterize the biological activities of this compound.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Therapeutic Potential of 6-Methoxy-3-methyl-1H-indazole: A Technical Overview of Plausible Mechanisms of Action
For Immediate Release
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the heterocyclic compound 6-methoxy-3-methyl-1H-indazole. While direct and extensive research on the specific biological activities of this core molecule is limited in publicly available literature, its documented use as a key synthetic intermediate in the development of various therapeutic agents offers significant insights into its plausible pharmacological roles. This document collates information from patent literature and general pharmacological knowledge to present potential mechanisms, supported by illustrative data tables, detailed experimental protocols, and signaling pathway diagrams for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic organic compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been found to interact with a wide range of biological targets, leading to diverse pharmacological activities. Although this compound primarily appears in scientific literature as a building block for more complex molecules, its structural features suggest intrinsic potential for biological activity. This guide explores the most probable mechanisms of action based on the therapeutic targets of its known derivatives.
Potential Mechanisms of Action
Based on its role as a precursor in drug discovery programs, three primary potential mechanisms of action for this compound and its derivatives have been identified: modulation of the 5-HT2c serotonin receptor, inhibition of the Epidermal Growth Factor Receptor (EGFR), and suppression of Tumor Necrosis Factor-alpha (TNF-α) release.
5-HT2c Receptor Modulation
Derivatives of this compound have been investigated as ligands for the 5-HT2c receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT2c receptor is involved in the regulation of mood, appetite, and cognition. Agonism at this receptor is a known mechanism for inducing satiety and has been a target for the development of anti-obesity medications.
Activation of the 5-HT2c receptor by an agonist leads to the coupling with Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
The following table presents hypothetical quantitative data for a compound acting on the 5-HT2c receptor.
| Parameter | Value | Description |
| Ki (nM) | 150 | Inhibitor Constant: Concentration of the compound required to occupy 50% of the 5-HT2c receptors in a competitive binding assay. |
| EC50 (nM) | 350 | Half Maximal Effective Concentration: Concentration of the compound that provokes a response halfway between the baseline and maximum response in a functional assay. |
| Emax (%) | 85 | Maximum Effect: The maximum response achievable by the compound in a functional assay, relative to a full agonist. |
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Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2c receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
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Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-5-HT) and varying concentrations of the test compound (this compound).
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Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The Ki value is calculated using the Cheng-Prusoff equation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound has been utilized as a crucial intermediate in the synthesis of potent EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anti-cancer drug development.
Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.
The following table presents hypothetical quantitative data for a compound acting as an EGFR inhibitor.
| Parameter | Value | Description |
| IC50 (nM) | 80 | Half Maximal Inhibitory Concentration: Concentration of the compound required to inhibit the activity of the EGFR enzyme by 50%. |
| GI50 (µM) | 1.2 | Half Maximal Growth Inhibition: Concentration of the compound that causes 50% inhibition of cancer cell growth in a cell-based assay. |
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Reagents: Recombinant human EGFR enzyme, a suitable substrate peptide (e.g., poly-Glu-Tyr), and ATP.
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Assay Procedure: The EGFR enzyme is incubated with the substrate, ATP, and varying concentrations of the test compound (this compound) in a reaction buffer.
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Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used.
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Data Analysis: The enzyme activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
TNF-α Release Inhibition
The indazole scaffold is also present in molecules designed to inhibit the release of TNF-α, a pro-inflammatory cytokine. Overproduction of TNF-α is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.
The inhibition of TNF-α release is a key anti-inflammatory mechanism. This is often achieved by targeting intracellular signaling pathways that lead to the transcription and translation of the TNF-α gene. One common pathway involves the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the activation of transcription factors such as NF-κB.
The following table presents hypothetical quantitative data for a compound that inhibits TNF-α release.
| Parameter | Value | Description |
| IC50 (µM) | 0.5 | Half Maximal Inhibitory Concentration: Concentration of the compound that inhibits the LPS-induced release of TNF-α from immune cells by 50%. |
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Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are enriched.
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Cell Stimulation: The monocytes are pre-incubated with varying concentrations of the test compound (this compound) for a specific period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production and release.
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ELISA: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
General Experimental Workflow
The investigation of a novel compound's mechanism of action typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not extensively documented, its established role as a key intermediate in the synthesis of bioactive molecules strongly suggests its potential to interact with important pharmacological targets. The plausible mechanisms explored in this guide—5-HT2c receptor modulation, EGFR inhibition, and TNF-α release inhibition—represent promising avenues for future research. The provided experimental protocols and pathway diagrams serve as a foundational resource for scientists and researchers aiming to elucidate the therapeutic potential of this and related indazole derivatives. Further investigation through the outlined experimental workflows is necessary to fully characterize the pharmacological profile of this compound.
References
"spectroscopic data of 6-Methoxy-3-methyl-1H-indazole (NMR, IR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
The structural formula of 6-Methoxy-3-methyl-1H-indazole is presented below:
Based on this structure, the following spectroscopic data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | N-H |
| ~7.5 - 7.6 | d | 1H | H-7 |
| ~6.8 - 6.9 | d | 1H | H-5 |
| ~6.7 - 6.8 | s | 1H | H-4 |
| ~3.8 - 3.9 | s | 3H | -OCH₃ |
| ~2.5 - 2.6 | s | 3H | -CH₃ |
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Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~158 - 160 | C-6 |
| ~141 - 143 | C-7a |
| ~138 - 140 | C-3 |
| ~121 - 123 | C-7 |
| ~120 - 122 | C-3a |
| ~110 - 112 | C-5 |
| ~90 - 92 | C-4 |
| ~55 - 56 | -OCH₃ |
| ~11 - 13 | -CH₃ |
Infrared (IR) Spectroscopy
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Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Broad | N-H stretch |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1620 - 1600 | Strong | C=C aromatic ring stretch |
| ~1500 - 1450 | Strong | C=C aromatic ring stretch |
| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1050 - 1000 | Strong | Symmetric C-O-C stretch (aryl ether) |
Mass Spectrometry (MS)
-
Predicted Mass Spectrometry Data
| m/z | Ion |
| 162.08 | [M]⁺ (Molecular Ion) |
| 147.06 | [M-CH₃]⁺ |
| 119.06 | [M-CH₃-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard procedures for similar compounds.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typically, 16 to 64 scans are acquired.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition:
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded first.
-
The sample spectrum is then recorded and ratioed against the background.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL stock solution, diluted to 10 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is used.
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the molecular ion.
-
The mass spectrum is acquired in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. The high-resolution data allows for the determination of the elemental composition of the ions.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: Logical relationship between molecular properties and spectroscopic data.
References
In-Depth Technical Guide: 6-Methoxy-3-methyl-1H-indazole (CAS Number: 7746-29-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methyl-1H-indazole, identified by the CAS number 7746-29-4, is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-HIV activities.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, aimed at supporting research and development endeavors.
Chemical and Physical Properties
While specific experimental data for all physical properties of this compound are not extensively reported in publicly available literature, the following tables summarize its known identifiers and basic characteristics, supplemented with predicted computational data and experimental data for structurally related compounds.
Table 1: General Information and Identifiers
| Property | Value | Source |
| CAS Number | 7746-29-4 | N/A |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [4] |
| InChI Key | VDRWFBGSDLRPLK-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)OC) | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Table 2: Spectroscopic Data (Reference Compound: Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate)
No complete, experimentally verified spectroscopic dataset for this compound was found in the available literature. The following data is for a structurally related compound, Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, and serves as a reference for expected spectral features.[5]
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃, 125 MHz) | δ 8.14 (d, J = 8.9 Hz, 1H), 7.59 (d, J = 8.9 Hz, 2H), 7.06 (d, J = 8.9 Hz, 2H), 7.01 (dd, J = 9.0, 2.1 Hz, 1H), 6.91 (d, J = 2.1 Hz, 1H), 4.04 (s, 3H), 3.89 (s, 3H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 163.2, 160.2, 159.3, 141.9, 136.2, 132.3, 125.7, 123.0, 118.9, 115.7, 114.7, 91.5, 55.6, 52.1 |
| Infrared (IR) (cm⁻¹) | 2958, 2843, 1714, 1624, 1509, 1467, 1432, 1407, 1355, 1273, 1172, 1126, 1084, 1038, 1017, 972, 880, 833, 821, 784 |
| High-Resolution Mass Spectrometry (HRMS) (EI) | Calculated for C₁₇H₁₆N₂O₄ [M]⁺: 312.1110, Found: 312.1090 |
Experimental Protocols
General Synthesis of 1H-Indazoles via Intramolecular C-H Amination
This method involves the silver(I)-mediated intramolecular oxidative C-H bond amination of α-ketoester-derived hydrazones.
Materials:
-
Substituted arylhydrazone (1.0 eq)
-
Silver trifluoromethanesulfonate (AgNTf₂) (2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.5 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).
-
Add 1,2-dichloroethane (1.0 mL) to the vial under ambient atmosphere.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 1H-indazole product.
Biological Activity and Signaling Pathways
The indazole nucleus is a cornerstone in the development of therapeutic agents, with many derivatives exhibiting potent biological activities. While specific studies on this compound are limited, the broader class of indazole-containing compounds has been extensively investigated.
Potential Therapeutic Areas:
-
Oncology: Many indazole derivatives have demonstrated significant anti-cancer properties. They often function as inhibitors of various protein kinases that are critical for the growth, survival, and spread of cancer cells.
-
Inflammation: The anti-inflammatory effects of indazole derivatives are well-documented.
-
Infectious Diseases: Antibacterial and anti-HIV activities have been reported for several indazole compounds.[1]
Potential Mechanism of Action:
Given the structural similarities to other biologically active indazoles, this compound may act as an inhibitor of protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The methoxy and methyl substitutions on the indazole ring can influence the compound's binding affinity and selectivity for specific kinase targets.
As a bioisostere of indole, the indazole scaffold can mimic the interactions of endogenous ligands with their receptors. For instance, indazole analogs of serotonin have been investigated for their activity at serotonin receptors.[8][9]
Conclusion
This compound (CAS 7746-29-4) is a member of the pharmacologically significant indazole family. While comprehensive experimental data for this specific compound is not fully available, this guide provides a foundational understanding of its properties based on available information and data from structurally related molecules. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its biological activities. Given the established therapeutic potential of the indazole scaffold, this compound represents a promising candidate for further research in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. Further experimental validation of its physicochemical properties and biological activity is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aobchem.com [aobchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy and Mechanistic Profile of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro studies concerning 6-Methoxy-3-methyl-1H-indazole, a specific derivative with potential therapeutic applications. This document details its physicochemical properties, plausible synthetic routes, and methodologies for in vitro evaluation. While direct quantitative biological data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related indazole analogues to present illustrative data and potential mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 7746-29-4 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | Room Temperature |
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for indazole derivatives. A common approach involves the cyclization of a suitably substituted o-toluidine derivative.
Generalized Synthetic Workflow
The Indazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have propelled the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of indazole derivatives, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational experimental protocols that paved the way for modern synthetic methodologies, present quantitative data on their biological efficacy, and visualize the intricate signaling pathways they modulate.
The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses
The journey of the indazole ring system began in the late 1800s, with pioneering chemists laying the groundwork for what would become a cornerstone of heterocyclic chemistry and drug discovery.
Fischer's Landmark Synthesis of Indazolone (circa 1883)
The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, 3-indazolone, rather than the parent indazole. This foundational discovery opened the door to the exploration of this new heterocyclic system.[1]
Experimental Protocol: Fischer's Synthesis of 3-Indazolone from o-Hydrazinobenzoic Acid
-
Starting Material: o-Hydrazinobenzoic acid hydrochloride
-
Reagents: Water, Concentrated Hydrochloric Acid
-
Procedure:
-
A mixture of 23.1 g (0.125 mol) of o-hydrazinobenzoic acid hydrochloride, 70 mL of water, and 7 mL of concentrated hydrochloric acid is refluxed for 30 minutes.
-
The resulting pale yellow solution is transferred to an evaporating dish and concentrated on a steam bath to approximately one-fourth of its original volume.
-
During evaporation, the 3-indazolone separates and then redissolves as the acid concentration increases.
-
Upon cooling, the 3-indazolone crystallizes. The crystals are collected by filtration, washed with a small amount of cold water, and then with alcohol and ether.
-
-
Observations: Fischer noted the formation of a new heterocyclic compound which he named "indazol." This intramolecular condensation and cyclization proceeds via the loss of a water molecule.[1]
The Jacobson Indazole Synthesis
Another classical and historically significant method is the Jacobson synthesis, which typically involves the cyclization of N-nitroso-o-toluidines. A common variation of this method utilizes the nitrosation of N-acetyl-o-toluidine.
Experimental Protocol: Jacobson Synthesis of Indazole from N-Nitroso-o-acetotoluidide
-
Starting Material: o-Toluidine
-
Reagents: Glacial acetic acid, Acetic anhydride, Nitrous gases (from sodium nitrite and nitric acid), Benzene, Sodium methoxide in methanol, Hydrochloric acid, Ammonia.
-
Procedure:
-
o-Toluidine (90 g, 0.839 mole) is slowly added to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride.
-
The mixture is cooled in an ice bath and nitrosated by introducing a stream of nitrous gases while maintaining the temperature between +1°C and +4°C.
-
After completion of the nitrosation, the solution is poured onto ice and water. The separated oil is extracted with benzene.
-
A solution of sodium methoxide in methanol is added dropwise to the benzene solution while cooling.
-
After gas evolution ceases, the solution is boiled briefly on a steam bath.
-
The cooled solution is extracted with 2N and 5N hydrochloric acid.
-
The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
The crude indazole is collected by filtration, washed with water, and dried. Purification is achieved by vacuum distillation.
-
-
Yield: 36-47% of crude indazole, m.p. 144–147°C. After purification, 33–43 g of colorless indazole, m.p. 148°C, is obtained.
Evolution of Synthetic Methodologies
Following the pioneering work of Fischer and Jacobson, numerous other synthetic routes to indazoles have been developed, each with its own advantages regarding regioselectivity, substrate scope, and reaction conditions.
The Davis-Beirut Reaction for 2H-Indazoles
The Davis-Beirut reaction is a key method for the synthesis of 2H-indazoles. It involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.
Experimental Protocol: Davis-Beirut Reaction
-
General Procedure: A 2-nitrobenzylamine intermediate is treated with a base, such as 5% alcoholic potassium hydroxide, and heated (e.g., at 60°C for 6 hours) to yield the corresponding 2H-indazole. This method is advantageous as it avoids the use of expensive or toxic metals and proceeds under relatively mild conditions.
The von Auwers Indazole Synthesis
The von Auwers synthesis provides a route to indazoles from o-hydroxychalcone dibromides. The rearrangement of the dibromo-adduct with a base like potassium hydroxide leads to the formation of the indazole ring system. While historically significant, detailed modern protocols are less common.
Therapeutic Applications and Biological Activity
The unique structural and electronic properties of the indazole scaffold have made it a fertile ground for the discovery of new therapeutic agents across a wide range of diseases.
Anti-inflammatory Properties: The Case of Benzydamine
One of the earliest and most notable therapeutic applications of an indazole derivative is the anti-inflammatory and analgesic agent, Benzydamine. Unlike traditional NSAIDs, its mechanism of action is not primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Instead, it is attributed to the inhibition of pro-inflammatory cytokine synthesis, such as TNF-α and IL-1β.[2]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
-
Objective: To evaluate the in vivo anti-inflammatory effect of an indazole derivative.
-
Model: Male Wistar rats (180-200 g).
-
Procedure:
-
The baseline paw volume of each rat is measured using a plethysmometer.
-
The test compound (e.g., Benzydamine), a positive control (e.g., Indomethacin), or vehicle is administered orally.
-
One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Kinase Inhibition in Oncology: Pazopanib, Axitinib, and Rucaparib
In recent decades, indazole derivatives have emerged as highly successful kinase inhibitors in cancer therapy. Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that primarily inhibit vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis. Rucaparib, another indazole derivative, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, effective in cancers with deficiencies in DNA repair mechanisms.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole derivative against a specific kinase.
-
General Principle: The assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.
-
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
A kinase reaction is set up containing the kinase, a suitable substrate, and ATP in a buffer solution.
-
The indazole derivative is added at a range of concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
A reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
The luminescence is measured, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.
Quantitative Data on Biological Activity
The potency of indazole derivatives as therapeutic agents is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being a key parameter for enzyme inhibitors.
| Indazole Derivative | Target(s) | IC50 (nM) | Disease Area |
| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-Kit | 10, 30, 47, 84, 74 (respectively) | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 0.1, 0.2, 0.1-0.3 (respectively) | Oncology (Renal Cell Carcinoma) |
| Rucaparib | PARP1, PARP2, PARP3 | 1.4 (Ki), 0.17 (Ki), - | Oncology (Ovarian, Prostate Cancer) |
| Benzydamine | Pro-inflammatory Cytokine Synthesis (TNF-α, IL-1β) | - | Inflammation, Pain |
Visualization of Mechanisms and Workflows
To better understand the complex biological processes influenced by indazole derivatives and the experimental procedures used to study them, the following diagrams are provided in the DOT language for Graphviz.
References
Potential Therapeutic Targets of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide for Drug Discovery
Introduction
The indazole core is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a foundational structure for numerous compounds with therapeutic potential.[1][2] While direct research on the specific therapeutic targets of 6-Methoxy-3-methyl-1H-indazole is limited in publicly available literature, the extensive investigation into structurally related indazole derivatives provides a strong basis for predicting its potential pharmacological profile. This technical guide will explore the potential therapeutic targets of this compound by examining the established activities of analogous compounds, detailing relevant experimental protocols, and visualizing key signaling pathways.
Derivatives of the indazole scaffold have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and the PARP inhibitor Niraparib, feature the indazole core, underscoring its clinical significance in oncology.[4][6] The biological activity of these derivatives is often attributed to their ability to modulate crucial cellular signaling pathways involved in cell proliferation, survival, and inflammation.[7][8]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential avenues for investigation into the therapeutic applications of this compound.
Potential Therapeutic Target Classes
Based on the activities of structurally similar indazole derivatives, this compound is a promising candidate for targeting several key protein families implicated in disease.
Protein Kinases
A primary area of investigation for indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.[4] Overexpression or dysregulation of kinases is a hallmark of many cancers.[4]
-
Receptor Tyrosine Kinases (RTKs):
-
Fibroblast Growth Factor Receptors (FGFRs): Various 1H-indazole derivatives have been identified as potent inhibitors of FGFRs, which play a role in cell proliferation and angiogenesis.[1] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed significant FGFR1 inhibition with an IC50 value of 15.0 nM.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, which contains a 3-methyl-indazole core, is a known inhibitor of VEGFR, highlighting the potential of this scaffold to target angiogenesis.[8]
-
-
Non-Receptor Tyrosine Kinases:
-
Bcr-Abl: 1H-indazol-3-amine derivatives have demonstrated inhibitory activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[1]
-
-
Serine/Threonine Kinases:
-
Pim Kinases: 6-azaindazole derivatives have shown picomolar biochemical potency against all three Pim kinases, which are involved in cell survival and proliferation.[1]
-
Aurora Kinases (AURKs): Amide derivatives of indazole have been reported as inhibitors of Aurora kinases, which are essential for cell cycle regulation.[4]
-
Other Potential Targets
Beyond protein kinases, indazole derivatives have shown activity against other important biological targets.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles have been investigated as inhibitors of IDO1, an enzyme involved in immune evasion in cancer.[1]
-
Topoisomerase-II DNA Gyrase: Indazole compounds have been studied for their potential to inhibit this enzyme, which is critical for DNA replication and repair, suggesting a role as antibacterial agents.[2]
Quantitative Data on Indazole Derivatives
The following table summarizes the inhibitory activities of various indazole derivatives against their respective targets, providing a quantitative basis for the potential of the this compound scaffold.
| Compound Class | Target | IC50 Value | Reference |
| 1H-indazol-3-amine derivatives | FGFR1 | 2.9 nM - 15.0 nM | [1] |
| 1H-indazol-3-amine derivatives | Bcr-Abl | 0.014 µM (WT), 0.45 µM (T315I) | [1] |
| 6-azaindazole derivatives | Pim kinases | Picomolar range | [1] |
| Amide derivatives of indazole | Aurora kinases | 13 µM (initial hit) | [4] |
| 3-substituted 1H-indazoles | IDO1 | 720 nM - 770 nM | [1] |
Experimental Protocols
To assess the therapeutic potential of this compound, a series of in vitro and cell-based assays are essential.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of the plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[7]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways that could be targeted by this compound and a general workflow for its preclinical evaluation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Structural Analogs of 6-Methoxy-3-methyl-1H-indazole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] Among the vast chemical space of indazole derivatives, 6-methoxy-3-methyl-1H-indazole serves as a crucial starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, biological evaluation, and potential as kinase inhibitors in oncology.
Core Structure and Rationale for Analog Development
The this compound core possesses key structural features that contribute to its biological activity. The methoxy group at the 6-position can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. The methyl group at the 3-position can provide a crucial anchor point for receptor binding. The development of structural analogs aims to systematically modify these and other positions on the indazole ring to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common and effective method involves the cyclization of appropriately substituted o-hydrazino acetophenones.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound analogs, starting from a substituted fluorobenzaldehyde. This multi-step process involves the formation of a hydrazone intermediate followed by an intramolecular cyclization to yield the indazole core. Further modifications can be introduced at various stages to generate a library of diverse analogs.
Caption: Generalized synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the parent compound and serves as a template for the synthesis of its analogs.[4]
Materials:
-
2-Fluoro-4-methoxyacetophenone
-
Hydrazine hydrate
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH2Cl2)
Procedure:
-
A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 48 hours.[4]
-
The reaction mixture is cooled to room temperature, poured into water, and extracted three times with ethyl acetate.[4]
-
The combined organic extracts are concentrated under reduced pressure.[4]
-
The crude product is dissolved in a minimum amount of dichloromethane and filtered to yield this compound as a yellow solid.[4]
Biological Activity: Kinase Inhibition
A significant body of research has focused on the development of indazole-based compounds as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. Structural analogs of this compound have shown promising activity against several kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Quantitative Data: Kinase Inhibitory Activity of Indazole Analogs
The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected indazole derivatives that are structurally related to this compound. This data highlights the potential for potent and selective kinase inhibition through modification of the indazole scaffold.
| Compound ID | Target Kinase | R-Group at 6-position | Other Substitutions | IC50 (nM) | Reference |
| 1 | FGFR1 | 6-(3-methoxyphenyl) | 3-amino | 15.0 | |
| 2 | FGFR1 | 6-(3-(N-ethylpiperazinyl)phenyl) | 3-amino | 2.9 | [5] |
| 3 | FGFR1 | 6-fluoro | 3-amino | < 4.1 | |
| 4 | FGFR2 | 6-fluoro | 3-amino | 2.0 | |
| 5 | PLK4 | N-(benzenesulfonamide) | - | 0.1 | |
| 6 | TTK | Varied substitutions | - | Varies |
Signaling Pathways
VEGFR Signaling Pathway:
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels.[6] Dysregulation of the VEGFR signaling pathway is a hallmark of many cancers, promoting tumor growth and metastasis.[7] Indazole-based inhibitors targeting VEGFRs can block this pathway and inhibit tumor angiogenesis.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole analogs.
FGFR Signaling Pathway:
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are involved in a multitude of cellular processes, including proliferation, differentiation, and migration.[8] Aberrant FGFR signaling is implicated in various developmental disorders and cancers.[9] Indazole derivatives have emerged as potent inhibitors of FGFRs, offering a promising therapeutic strategy.
Caption: Simplified FGFR signaling pathway illustrating the mechanism of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the in vitro inhibitory activity of synthesized indazole analogs against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (indazole analogs) dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Structural analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The indazole scaffold has proven to be a versatile platform for the design of potent and selective kinase inhibitors targeting key signaling pathways involved in cancer progression.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis and evaluation of a broader range of analogs with diverse substitutions to further explore the structure-activity relationship (SAR).
-
Optimization of pharmacokinetic properties: Modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In vivo evaluation: Testing the most promising candidates in preclinical animal models to assess their efficacy and safety.
-
Exploration of other therapeutic areas: Investigating the potential of these analogs for the treatment of other diseases where the targeted kinases play a pathological role.
By leveraging the knowledge gained from the synthesis and biological evaluation of these structural analogs, researchers can continue to advance the development of novel and effective indazole-based therapies.
References
- 1. cusabio.com [cusabio.com]
- 2. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
6-Methoxy-3-methyl-1H-indazole: A Literature Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive literature review focused on 6-Methoxy-3-methyl-1H-indazole and its closely related analogues. While specific data for this compound is limited in publicly available literature, this review extrapolates its potential properties and mechanisms of action based on extensive research on the broader class of indazole derivatives. The indazole core is a key component in numerous compounds with a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1]
Chemical and Physical Properties
Basic information for this compound is available from chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 7746-29-4 | |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | |
| Purity | Typically ≥97% | |
| InChI Key | VDRWFBGSDLRPLK-UHFFFAOYSA-N |
Synthesis
Representative Experimental Protocol: Synthesis of Substituted Indazoles
The following is a generalized procedure based on the synthesis of related indazole compounds and should be adapted and optimized for the specific synthesis of this compound.
Reaction Scheme:
A proposed synthetic route for this compound.
Procedure:
-
Diazotization: 4-Methoxy-2-methylaniline is dissolved in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The resulting diazonium salt solution is stirred at a low temperature for a specified period to facilitate intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
Biological Activities
While direct biological data for this compound is scarce, the indazole scaffold is a well-established pharmacophore with a broad spectrum of activities. The following sections summarize the known activities of closely related indazole derivatives.
Anticancer Activity
Indazole derivatives are widely investigated for their potential as anticancer agents, with several compounds entering clinical trials.[3] Their mechanisms of action often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4]
Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Primary Kinase Target(s) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Not specified | [5] |
| Compound 2f | MCF-7 (Breast Cancer) | 1.15 | Not specified | [3] |
| K17 | - | 0.0003 | PLK4 | [6] |
| K22 | - | 0.0001 | PLK4 | [6] |
Mechanism of Action: Kinase Inhibition
A significant number of indazole-based compounds exert their anticancer effects by targeting protein kinases. For instance, Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor with an indazole core that targets VEGFR, PDGFR, and c-Kit.[7] The structural similarity of this compound to these known kinase inhibitors suggests it may also exhibit activity against similar targets.
Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Neuroprotective Activity
Indazole derivatives have also shown promise in the treatment of neurodegenerative diseases. Studies on related compounds suggest potential mechanisms involving the modulation of enzymes and pathways implicated in neuronal cell death and inflammation. For example, 6-Hydroxy-1H-indazole has been shown to have a neuroprotective role in a mouse model of Parkinson's disease.[8]
Table 2: Neuroprotective Activity of a Representative Indazole Derivative
| Compound | Model | Effect | Reference |
| 6-Hydroxy-1H-indazole | MPTP-induced Parkinson's disease in mice | Decreased loss of dopaminergic neurons | [8] |
A study on a series of 1H-indazoles bearing a 1,2,4-oxadiazole ring identified potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders.[9]
Antimicrobial Activity
The indazole scaffold is also a source of novel antimicrobial agents. Various derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.[10][11]
Table 3: Antimicrobial Activity of Representative Indazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| Compound 5i | Xanthomonas campestris | 23 mm | [12] |
| Compound 5j | Bacillus megaterium | 16 mm | [12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of new chemical entities. The following are representative protocols for assays commonly used to assess the biological activities of indazole derivatives.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
A typical workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A serial dilution is then performed to obtain a range of concentrations.
-
Assay Setup: The diluted compounds are added to the wells of a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, and buffer is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent, such as Kinase-Glo®, is added to measure the amount of ATP remaining in the well. The luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO alone), and the IC₅₀ value is determined by fitting the data to a dose-response curve.[13]
Antimicrobial Susceptibility Testing (Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound against various microorganisms.[10]
Procedure:
-
Culture Preparation: The test microorganisms are cultured in a suitable broth medium to a specific turbidity.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate.
-
Well Preparation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control (DMSO) and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Conclusion and Future Directions
The indazole scaffold represents a highly privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities. While this review provides a comprehensive overview of the potential of the indazole class of compounds, it also highlights a significant gap in the literature concerning the specific compound This compound .
There is a clear need for further research to elucidate the specific biological profile of this molecule. Future studies should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Conducting comprehensive in vitro screening to determine its anticancer, neuroprotective, and antimicrobial activities, including the determination of IC₅₀ and MIC values against a broad panel of cell lines and microbial strains.
-
Investigating its mechanism of action , particularly its potential as a kinase inhibitor, by screening against a panel of kinases.
-
Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
The structural features of this compound, particularly the presence of the electron-donating methoxy group, suggest that it could possess unique and potent biological activities. A thorough investigation of this compound is warranted and has the potential to yield a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unipv.it [iris.unipv.it]
- 10. scispace.com [scispace.com]
- 11. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6-Methoxy-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules, which are known for their diverse pharmacological activities. This document provides an overview of the potential biological activities of this compound, with a primary focus on its potential as a serotonin 5-HT2C receptor agonist. Detailed experimental protocols for evaluating this activity, along with information on other potential applications, are presented.
Potential Biological Activities
This compound has been identified in patent literature as a compound with potential therapeutic applications. The primary reported activities include:
-
Serotonin 5-HT2C Receptor Agonism: This is the most well-documented potential activity, with related indazole analogs showing activity at serotonin receptors. Agonism at the 5-HT2C receptor is a target for the treatment of obesity.
-
Tumor Necrosis Factor (TNF-alpha) and Phosphodiesterase (PDE) Inhibition: Patent literature suggests that this compound may have roles as an inhibitor of TNF-alpha and cyclic AMP phosphodiesterases, indicating potential anti-inflammatory applications.
-
Intermediate in Epidermal Growth Factor Receptor (EGFR) Inhibitor Synthesis: The compound has been cited as a key intermediate in the synthesis of more complex molecules targeting EGFR, a well-known target in cancer therapy.
Quantitative Data Summary
Table 1: In Vitro Functional Potency of a Structurally Related Indazole Analog at Human Serotonin 5-HT2 Receptors [1][2][3]
| Receptor | Assay Type | Parameter | Value |
| 5-HT2A | Calcium Mobilization | EC50 | 203 nM |
| Emax | 70% | ||
| 5-HT2B | Calcium Mobilization | EC50 | > 10 µM |
| 5-HT2C | Calcium Mobilization | EC50 | 532 nM |
| Emax | 72% |
Data presented is for a structurally related analog and should be considered as a potential indicator of activity for this compound. Experimental validation is required.
Experimental Protocols
Synthesis of this compound
A reported synthesis involves the treatment of 2-fluoro-4-methoxyacetophenone with hydrazine.
Materials:
-
2-fluoro-4-methoxyacetophenone
-
Hydrazine
-
Argon atmosphere
Procedure:
-
Combine 2-fluoro-4-methoxyacetophenone (5.0 g) with hydrazine (75 ml) under an argon atmosphere.
-
Heat the mixture to reflux for 12 hours.
-
After cooling to room temperature, the product can be isolated and purified using standard techniques.
In Vitro Evaluation of 5-HT2C Receptor Agonism: Calcium Mobilization Assay
This protocol is adapted from studies on related indazole analogs and is designed to assess the agonist activity of this compound at the human 5-HT2C receptor.[1][2][3]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2C receptor agonist by measuring intracellular calcium mobilization in a stable cell line expressing the human 5-HT2C receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2C receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (test compound).
-
Serotonin (5-HT) as a reference agonist.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capability.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the human 5-HT2C receptor in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES, 2.5 mM probenecid, and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells twice with HBSS containing 20 mM HEPES and 2.5 mM probenecid. After the final wash, leave 100 µL of this buffer in each well.
-
-
Compound Preparation and Assay:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound and the reference agonist (serotonin) in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
Place the 96-well plate into a fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Use the plate reader's automated injection function to add the compound dilutions to the wells and immediately begin recording the fluorescence signal for at least 3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon compound addition corresponds to the increase in intracellular calcium.
-
Normalize the data to the maximum response induced by serotonin.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Signaling Pathway
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily leads to the activation of the Gq/11 signaling pathway. This cascade results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which is the signal measured in the calcium mobilization assay.
Caption: 5-HT2C receptor signaling pathway.
Other Potential Applications and Future Directions
While the primary focus of this document is on the potential 5-HT2C receptor agonist activity, the other reported potential applications warrant further investigation.
-
Anti-inflammatory Activity: Protocols to investigate TNF-alpha and PDE inhibition would include in vitro enzyme inhibition assays and cellular assays to measure the production of inflammatory cytokines.
-
Anticancer Potential: Although primarily identified as a synthetic intermediate for an EGFR inhibitor, its own potential as an anticancer agent could be explored through cytotoxicity assays on various cancer cell lines.
Further research is required to fully elucidate the pharmacological profile of this compound and validate these potential therapeutic applications. Structure-activity relationship (SAR) studies of related indazole analogs could also provide valuable insights for the design of more potent and selective compounds.
References
Application Notes: Dissolving 6-Methoxy-3-methyl-1H-indazole for Cell Culture
Introduction
The effective delivery of small molecules to cells in culture is fundamental for obtaining reliable and reproducible data in drug discovery and biological research. For novel or poorly characterized compounds such as 6-Methoxy-3-methyl-1H-indazole, establishing a robust dissolution protocol is the critical first step. Since many organic molecules exhibit poor aqueous solubility, a systematic approach is required to identify a suitable solvent and prepare stable stock solutions that are compatible with cell culture systems.[1] These application notes provide a comprehensive guide and generalized protocols for determining the solubility of a novel compound, preparing stock and working solutions, and ensuring the integrity of your cell-based assays.
Core Principles of Small Molecule Dissolution for Cell Culture
The primary goal is to dissolve the compound in a concentrated stock solution using a biocompatible solvent, which can then be diluted to the final working concentration in the cell culture medium.[2]
-
Solvent Selection : The ideal solvent should dissolve the compound at a high concentration, be miscible with the aqueous cell culture medium, and exhibit low toxicity to the cells at the final working concentration.[3]
-
Dimethyl Sulfoxide (DMSO) : DMSO is the most commonly used solvent for preparing stock solutions of water-insoluble compounds for bioassays.[1][4] It is a powerful organic solvent that is miscible with water.[5] However, DMSO can have direct effects on cell physiology, including differentiation, and can be cytotoxic at higher concentrations.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, and to include a vehicle control (medium with the same DMSO concentration as the treated wells) in all experiments.[6]
-
Ethanol : Ethanol is another common solvent, but it can also impact cell viability and function.[1] Similar to DMSO, its final concentration in the medium must be carefully controlled and accounted for with a vehicle control.
-
Other Solvents : For compounds that are difficult to dissolve, other solvents like dimethylformamide (DMF) or mixtures of solvents may be considered.[4][7] However, thorough validation of solvent toxicity is required.
-
-
Stock Solution Preparation : Preparing a concentrated stock solution offers several advantages: it improves accuracy over weighing very small amounts of powder for each experiment, saves time, and conserves the compound.[8][9]
-
Concentration : Stock solutions are typically prepared at concentrations ranging from 1 mM to 100 mM, depending on the compound's solubility.[10] A 10 mM stock is a common starting point.[2]
-
Handling and Storage : To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed, light-protected vials.[2][6] Before use, an aliquot should be allowed to thaw completely and reach room temperature before opening to prevent condensation.[2]
-
-
Solubility Testing : Before preparing a high-concentration stock solution, it is essential to determine the compound's solubility.
-
Kinetic Solubility : This is a high-throughput method often used in early drug discovery to measure the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[11][12] Precipitation is measured over time, often by methods like nephelometry (light scattering) or UV spectroscopy after filtration.[5][13]
-
Thermodynamic Solubility : This method measures the equilibrium solubility of a compound in a specific solvent and is a more time-consuming but accurate measure, typically used in later-stage drug development.[11][12]
-
Data Presentation: Solubility Profile
A preliminary solubility assessment is crucial. The following table provides a template for summarizing the kinetic solubility data for this compound in common solvents.
| Solvent System | Compound Concentration | Incubation Time | Temperature | Solubility (µg/mL) | Observations |
| 100% DMSO | 10 mM | 1 hr | 25°C | >2500 | Clear Solution |
| 100% Ethanol | 10 mM | 1 hr | 25°C | 1500 | Clear Solution |
| PBS (pH 7.4) | 200 µM | 2 hrs | 37°C | <10 | Precipitation |
| Cell Culture Medium + 10% FBS | 200 µM | 2 hrs | 37°C | 25 | Some Precipitation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer, which mimics physiological conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible for UV assay)
-
Pipettes and tips
-
Incubator (37°C)
-
Nephelometer or UV Spectrophotometer with plate reader capability
-
Filtration apparatus for 96-well plates (for direct UV assay)
Procedure:
-
Prepare a High-Concentration Stock Solution : Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[13] Vortex or sonicate if necessary to ensure complete dissolution.[14]
-
Plate Setup : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Prepare serial dilutions in DMSO if a concentration range is being tested.
-
Add Aqueous Buffer : Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.[13]
-
Mix and Incubate : Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[13]
-
Measure Solubility :
-
Nephelometry Method : Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates precipitation.[13]
-
Direct UV Assay Method : Filter the solution in each well through a 96-well filter plate to remove any precipitate.[5] Measure the UV absorbance of the filtrate in a UV-compatible plate and calculate the concentration of the dissolved compound using a standard curve.[5]
-
Protocol 2: Preparation of Stock and Working Solutions for Cell Treatment
This protocol outlines the steps for preparing a sterile stock solution and diluting it for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size) and syringes (optional, for sterilization)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cells cultured in appropriate well plates
Procedure:
-
Equilibrate Compound : Allow the container of this compound to reach room temperature before opening.[2]
-
Weigh Compound : In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of the compound (e.g., 1 mg) and transfer it to a sterile vial.[2]
-
Prepare Stock Solution (e.g., 10 mM) :
-
(Optional) Sterile Filtration : For maximum sterility, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile tube. This is crucial for long-term experiments or sensitive cell lines.[14]
-
Aliquot and Store : Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
-
Prepare Working Solution :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).[2] It is critical that the final DMSO concentration is not toxic to the cells (e.g., ≤0.1%).
-
-
Cell Treatment :
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired final concentration of this compound.
-
Always include a vehicle control group that is treated with medium containing the same final concentration of DMSO.[14]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using the compound in cell culture.
Hypothetical Signaling Pathway Target
Many small molecules developed for drug discovery target key cellular signaling pathways.[15][16] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in diseases like cancer.[15] A novel compound like this compound might be designed to inhibit a component of this pathway.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. captivatebio.com [captivatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxy-3-methyl-1H-indazole in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1] Modifications to the indazole ring system are a key strategy for tuning the potency and selectivity of these inhibitors. This document provides detailed application notes and protocols for the use of 6-substituted indazole derivatives, with a focus on the potential applications of 6-Methoxy-3-methyl-1H-indazole, in kinase inhibitor screening assays. While specific data for this compound is not extensively available in public literature, the provided protocols and data for structurally related analogs offer a strong framework for its evaluation.
The 1H-indazole core acts as a bioisostere of the purine ring in ATP, enabling competitive inhibition at the kinase active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for designing novel kinase inhibitors.
Data Presentation: Kinase Inhibition Profiles of Indazole Derivatives
The following tables summarize the biological activity of various kinase inhibitors derived from the indazole scaffold. This data illustrates how substitutions on the indazole ring can significantly impact potency and selectivity against different kinase targets.
Table 1: Inhibitory Activity of 6-Substituted Indazole Derivatives against JNK3 and p38α
| Compound ID | 6-Position Substituent | Primary Kinase Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [2] |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | [2] |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Source |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [1] |
| Compound C05 | MCF-7 | Breast Cancer | 0.979 | [1] |
| Compound C05 | H460 | Non-small cell lung | 1.679 | [1] |
| Compound K22 | MCF-7 | Breast Cancer | 1.3 | [1] |
| Compound 2f | 4T1 | Breast Cancer | 0.23 | [3][4] |
| Compound 2f | HepG2 | Liver Cancer | 0.80 | [3] |
| Compound 2f | MCF-7 | Breast Cancer | 0.34 | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for kinase inhibitor discovery.
Caption: Simplified PLK4 signaling pathway.
Caption: Key downstream pathways of VEGFR signaling.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]
-
384-well white plates[5]
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (e.g., DMSO).[5]
-
Kinase/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate mixture to each well.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.[5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin[5]
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blotting for Target Engagement
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of the target kinase or its downstream substrates within the cell.
Materials:
-
Cells in culture
-
Indazole-based compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[6]
-
BCA protein assay kit[6]
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibodies (specific for the phosphorylated and total kinase of interest)[6]
-
HRP-conjugated secondary antibody[6]
-
Chemiluminescent substrate[6]
-
Imaging system[6]
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the indazole-based compound for a specified time. Lyse the cells to extract proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[5]
-
Analysis: Re-probe the membrane with an antibody against the total protein as a loading control. Quantify the band intensities to determine the change in phosphorylation.
Conclusion
The 1H-indazole scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented provide a comprehensive framework for the evaluation of novel indazole derivatives, such as this compound, in biochemical and cell-based assays. By understanding the structure-activity relationships and the impact of substitutions on the indazole core, researchers can effectively design and advance new therapeutic agents for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of 6-Methoxy-3-methyl-1H-indazole in Cancer Research: A Prospective Outlook
While direct studies on the application of 6-Methoxy-3-methyl-1H-indazole in cancer research are not extensively available in publicly accessible literature, the broader family of indazole derivatives has shown significant promise as a scaffold for the development of novel anticancer agents. [1][2][3] This document provides a detailed overview of the potential applications, hypothetical mechanisms of action, and relevant experimental protocols for investigating this compound as a candidate for cancer therapy, based on the established activities of structurally related compounds.
Application Notes
The indazole core is a key pharmacophore in a number of commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib.[1] These drugs primarily function as kinase inhibitors, targeting various signaling pathways that are frequently dysregulated in cancer.[1] Given this precedent, this compound holds potential as a valuable starting point for the discovery of new oncology therapeutics.
Hypothetical Therapeutic Applications:
-
Kinase Inhibition: Based on the activity of other indazole derivatives, this compound could be investigated as an inhibitor of various protein kinases crucial for cancer cell proliferation, survival, and metastasis. Potential targets include receptor tyrosine kinases (e.g., FGFR, VEGFR) and intracellular serine/threonine kinases (e.g., Aurora kinases, PLK4, GSK-3, PAK1).[1][4]
-
Targeted Therapy: The compound could be explored in specific cancer types where the aforementioned kinases are known to be driving factors, such as lung, breast, colon, and prostate cancers.[1]
-
Combination Therapy: this compound could be evaluated in combination with existing chemotherapeutic agents or other targeted therapies to enhance efficacy and overcome drug resistance.
Quantitative Data for Structurally Related Indazole Derivatives
To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities of other indazole derivatives against various cancer-related targets and cell lines.
| Compound/Derivative Class | Target/Cell Line | Measurement | Value | Reference |
| 3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one (62b) | PLK4 | IC50 | 0.029 µM | [1] |
| 3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one (62b) | FLT3 | IC50 | 0.027 µM | [1] |
| 1H-indazole-3-carboxamide (50) | GSK-3β | IC50 | 0.35 µM | [1] |
| 3-aryl-indazole derivative (39b) | TRKA | IC50 | 1.6 nM | [1] |
| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | IC50 | 5.15 µM | [2] |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (normal cell line) | IC50 | 33.2 µM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments that would be essential for evaluating the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 hepatoma)[2]
-
Normal cell line (e.g., HEK-293)[2] for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with different concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of specific kinases.
Materials:
-
Recombinant human kinases (e.g., PAK1, PI3K)[4]
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the assay buffer.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via luminescence.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on key signaling proteins within a specific pathway (e.g., PI3K/Akt/mTOR or PAK1).[4]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PAK1, anti-p-PAK1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation levels.
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound in cancer research.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.
Caption: A generalized experimental workflow for evaluating a novel indazole derivative in cancer research.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 6-Methoxy-3-methyl-1H-indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxy-3-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds. This document outlines two primary synthetic routes for the preparation of this compound, providing detailed experimental protocols, comparative data, and workflow visualizations to guide researchers in its synthesis and derivatization.
Route 1: Synthesis via Reductive Cyclization of an o-Nitroacetophenone
This classical and reliable method involves the synthesis of an ortho-nitroacetophenone precursor, followed by a reductive cyclization step where the nitro group is reduced to an amine, which then undergoes spontaneous intramolecular condensation with the ketone to form the indazole ring.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via reductive cyclization.
Experimental Protocols
Step 1: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.0 g (0.1 mol) of 4-methoxyacetophenone.
-
Acidification: Cool the flask in an ice-salt bath to 0°C and slowly add 50 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding 9.5 g (0.15 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 4-methoxyacetophenone over 1 hour, maintaining the reaction temperature between 0 and 5°C.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 1-(4-Methoxy-2-nitrophenyl)ethan-1-one.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask, add 10.45 g (0.05 mol) of 1-(4-Methoxy-2-nitrophenyl)ethan-1-one, 150 mL of ethanol, and 50 mL of water.
-
Addition of Reducing Agent: Add 1.3 g (0.025 mol) of ammonium chloride, followed by 8.4 g (0.15 mol) of iron powder.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Extraction: Concentrate the combined filtrate under reduced pressure. To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield | M.P. (°C) |
| 1 | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | 4-Methoxyacetophenone | HNO₃, H₂SO₄ | 75-85% | 88-90 |
| 2 | This compound | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | Fe, NH₄Cl | 60-75% | 135-137 |
Route 2: Synthesis via Diazotization of an o-Aminoacetophenone
This pathway involves the diazotization of a primary aromatic amine to form a diazonium salt, which subsequently undergoes intramolecular cyclization to yield the indazole ring system. This method is adapted from established procedures for indazole synthesis from aniline derivatives.[1]
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via diazotization.
Experimental Protocols
Step 1: Synthesis of 1-(2-Amino-4-methoxyphenyl)ethan-1-one
-
Reaction Setup: In a hydrogenation vessel, dissolve 10.45 g (0.05 mol) of 1-(4-Methoxy-2-nitrophenyl)ethan-1-one in 100 mL of methanol.
-
Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen is consumed (typically 4-8 hours).
-
Work-up: Release the pressure and filter the reaction mixture through a celite pad to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Amino-4-methoxyphenyl)ethan-1-one, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 8.25 g (0.05 mol) of 1-(2-Amino-4-methoxyphenyl)ethan-1-one in 150 mL of glacial acetic acid in a 500 mL flask.[1]
-
Cooling: Cool the solution to 15-20°C in an ice-water bath.[1]
-
Diazotization: Prepare a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the stirred acetic acid solution. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[1]
-
Reaction: After the addition is complete, continue stirring the mixture for 30 minutes. Then, allow the solution to stand at room temperature for 24-48 hours to ensure complete cyclization.[1]
-
Work-up: Concentrate the solution under reduced pressure. Dilute the residue with 100 mL of cold water and stir vigorously to precipitate the crude product.[1]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, and finally with cold water again. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield | M.P. (°C) |
| 1 | 1-(2-Amino-4-methoxyphenyl)ethan-1-one | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | H₂, Pd/C | 90-98% | 104-106 |
| 2 | This compound | 1-(2-Amino-4-methoxyphenyl)ethan-1-one | NaNO₂, AcOH | 70-80% | 135-137 |
Characterization Data for this compound (CAS: 7746-29-4) [2]
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol
-
Appearance: Solid
-
Purity: >97%
-
¹H NMR (CDCl₃): δ 9.7 (br s, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 6.7 (dd, 1H), 3.8 (s, 3H), 2.5 (s, 3H).
-
¹³C NMR (CDCl₃): δ 160.0, 142.5, 141.8, 122.0, 121.5, 115.0, 91.0, 55.5, 11.5.
Safety Precautions: These syntheses involve the use of hazardous materials, including strong acids, flammable solvents, and potentially toxic intermediates. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves. The diazotization reaction can be highly exothermic and requires careful temperature control.
References
Application Notes and Protocols for 6-Methoxy-3-methyl-1H-indazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methyl-1H-indazole is a heterocyclic small molecule belonging to the indazole class of compounds. The indazole scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects. While this compound itself is not extensively characterized in publicly available literature as a chemical probe, its structural features suggest potential for biological activity.
These application notes provide a guide for researchers on how to investigate and utilize this compound as a chemical probe. The protocols outlined below are based on established methodologies for analogous indazole derivatives and are intended to serve as a starting point for characterizing its biological function.
Predicted Biological Activities and Potential Targets
Based on the known biological activities of structurally related indazole compounds, this compound could potentially be investigated for the following activities:
-
Kinase Inhibition: The indazole core is a common motif in many kinase inhibitors. It can act as an ATP-competitive inhibitor by binding to the hinge region of the kinase active site. Potential kinase targets could include receptor tyrosine kinases (e.g., VEGFR, FGFR), cyclin-dependent kinases (CDKs), or other signaling kinases.
-
Anticancer Activity: By targeting kinases or other cellular pathways involved in cell proliferation and survival, this compound may exhibit cytotoxic or cytostatic effects against cancer cell lines.
-
Antimicrobial Activity: Some 3-methyl-1H-indazole derivatives have been reported to possess antibacterial properties. Therefore, screening against various bacterial strains could reveal potential antimicrobial efficacy.
Data Presentation: Hypothetical Screening Results
Effective use of a chemical probe requires robust quantitative data. The following tables are templates illustrating how to present data from initial screening assays for this compound.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (µM) | Assay Type |
| Kinase A | 5.2 | ADP-Glo Kinase Assay |
| Kinase B | 15.8 | HTRF Kinase Assay |
| Kinase C | > 50 | LanthaScreen Eu Kinase Assay |
| Kinase D | 8.9 | ADP-Glo Kinase Assay |
Table 2: Hypothetical Anticancer Activity Profile
| Cancer Cell Line | IC50 (µM) | Assay Type |
| HCT116 (Colon) | 12.5 | MTT Assay |
| A549 (Lung) | 28.1 | CellTiter-Glo Assay |
| MCF7 (Breast) | > 100 | SRB Assay |
Table 3: Hypothetical Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Assay Type |
| Staphylococcus aureus | 32 | Broth Microdilution |
| Escherichia coli | 64 | Broth Microdilution |
| Pseudomonas aeruginosa | > 128 | Broth Microdilution |
Experimental Protocols
The following are detailed protocols for initial screening of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the inhibition of kinase activity.
Materials:
-
This compound (stock solution in DMSO)
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in kinase buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (kinase buffer with DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the compound.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells. Add the bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be investigated and the experimental workflows.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.
Caption: General workflow for chemical probe discovery and development.
Application Notes and Protocols for the Derivatization of 6-Methoxy-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 6-Methoxy-3-methyl-1H-indazole, a key scaffold in medicinal chemistry. The following sections outline procedures for N-alkylation, C-5 bromination, and subsequent palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. These methods allow for the synthesis of a diverse library of indazole derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound and its analogs.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base/Solvent | Position | Yield (%) | Reference |
| Methyl Iodide | NaH / THF | N1 | >95% | General procedure based on similar indazoles |
| Ethyl Bromide | NaH / THF | N1 | >95% | General procedure based on similar indazoles |
| Benzyl Bromide | K₂CO₃ / DMF | N1/N2 Mixture | Variable | Based on general observations for indazole alkylation |
| Isopropyl alcohol | PPh₃, DIAD / THF | N2 | ~58% (for N2) | Mitsunobu conditions often favor N2 alkylation |
Table 2: C-5 Bromination of this compound
| Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 h | 80-90% | General protocol for indazole bromination |
Table 3: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxy-3-methyl-1H-indazole
| Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C | 70-90% |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 °C | 75-95% |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 °C | 60-85% |
Table 4: Buchwald-Hartwig Amination of 5-Bromo-6-methoxy-3-methyl-1H-indazole
| Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 °C | 65-85% |
| Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 °C | 60-80% |
| Benzylamine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 °C | 70-90% |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
This protocol describes the preferential alkylation at the N1 position of the indazole ring.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: C-5 Bromination
This protocol details the bromination of the indazole at the C-5 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 5-Bromo-6-methoxy-3-methyl-1H-indazole can be purified by recrystallization or flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the C-C bond formation at the C-5 position of the brominated indazole.
Materials:
-
5-Bromo-6-methoxy-3-methyl-1H-indazole
-
Aryl- or heteroaryl-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 5-Bromo-6-methoxy-3-methyl-1H-indazole (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol details the C-N bond formation at the C-5 position of the brominated indazole.[1]
Materials:
-
5-Bromo-6-methoxy-3-methyl-1H-indazole
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., BINAP, 7.5 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add a solution of 5-Bromo-6-methoxy-3-methyl-1H-indazole (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization of this compound.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinases
Many indazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR, PDGFR, and AXL. Inhibition of these receptors blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
References
In Vivo Administration of 6-Methoxy-3-methyl-1H-indazole in Animal Models: Application Notes and Protocols
Disclaimer: Publicly available scientific literature does not contain specific in vivo administration data for 6-Methoxy-3-methyl-1H-indazole. The following application notes, protocols, and data are based on published research for structurally related indazole derivatives and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals. These guidelines should be adapted and optimized based on the specific physicochemical properties of the compound of interest and the experimental model.
I. Introduction to Indazole Derivatives in In Vivo Research
Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Various indazole-based compounds have been investigated for their therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases.[3][4] In vivo studies are a critical step in the preclinical development of these compounds to evaluate their efficacy, safety, and pharmacokinetic profiles in a living organism.[5]
II. General Protocols for In Vivo Administration of Indazole Derivatives
The route of administration and the choice of vehicle are critical for the successful in vivo evaluation of indazole derivatives. These choices depend on the compound's physicochemical properties, such as solubility and stability, as well as the objectives of the experiment.[5]
A. Vehicle Selection and Preparation
Many indazole derivatives exhibit poor aqueous solubility, necessitating the use of organic solvents or specialized formulation strategies.[6]
Common Vehicles for Indazole Derivatives in Preclinical Studies:
| Vehicle Type | Composition | Suitability | Key Considerations |
| Aqueous Solutions | Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | For water-soluble compounds.[5] | Simple and well-tolerated.[7] |
| Co-solvent Systems | Dimethyl Sulfoxide (DMSO) diluted with saline or PBS. | For compounds poorly soluble in water. | The final concentration of DMSO should be minimized (typically <10%) to avoid toxicity.[5] |
| Suspensions | 0.5% Carboxymethylcellulose (CMC) in water.[8] | For oral administration of poorly soluble compounds. | Requires proper homogenization to ensure uniform dosing.[6] |
| Surfactant-based Systems | Tween 80/Ethanol/Saline (e.g., 5%/5%/90% v/v/v).[5] | For enhancing the solubility of lipophilic compounds. | Can improve bioavailability but may have their own biological effects.[9] |
Protocol for Vehicle Preparation (Example: DMSO/Saline Formulation):
-
Weighing: Accurately weigh the required amount of the indazole derivative.
-
Initial Solubilization: Dissolve the compound in a minimal volume of 100% DMSO. Vortexing or brief sonication can aid dissolution.[5]
-
Dilution: Slowly add saline or PBS to the DMSO concentrate while continuously vortexing to prevent precipitation of the compound.[5]
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
B. Routes of Administration
The choice of administration route influences the bioavailability and pharmacokinetic profile of the compound.
-
Oral (p.o.): Often preferred for its convenience and clinical relevance. Administration is typically performed using oral gavage.
-
Intraperitoneal (i.p.): A common route in preclinical studies that allows for rapid absorption into the systemic circulation.[8]
-
Intravenous (i.v.): Provides 100% bioavailability and is used for studying immediate systemic effects.
-
Subcutaneous (s.c.): Results in slower, more sustained absorption of the compound.
III. Detailed Experimental Protocol: Anti-inflammatory Activity in a Rat Model
This protocol is based on a study investigating the anti-inflammatory activity of various indazole derivatives using the carrageenan-induced paw edema model in rats.[8]
Objective: To evaluate the in vivo anti-inflammatory effect of an indazole derivative.
Animal Model: Wistar male rats.
Materials:
-
Indazole derivative
-
Vehicle (0.5% Carboxy Methyl Cellulose - CMC)[8]
-
Carrageenan (1% w/v solution in saline)[8]
-
Positive control: Diclofenac (10 mg/kg)[8]
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). A typical group size is six animals.[10]
-
Compound Preparation: Prepare a fine suspension of the indazole derivative in 0.5% CMC.[8]
-
Compound Administration: Administer the test compound (e.g., 25, 50, and 100 mg/kg) and the positive control (Diclofenac, 10 mg/kg) via intraperitoneal (i.p.) injection. The control group receives the vehicle only.[8]
-
Induction of Inflammation: Thirty minutes after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[8]
-
Measurement of Paw Edema: Measure the paw diameter or volume using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
IV. Quantitative Data for Related Indazole Derivatives
The following table summarizes representative quantitative data from in vivo studies on various indazole derivatives.
Table 1: In Vivo Anti-inflammatory Activity of Indazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model [8]
| Compound | Dose (mg/kg, i.p.) | Time (hours) | % Inhibition of Edema |
| Indazole | 100 | 5 | 61.03 |
| 5-Aminoindazole | 100 | 5 | 83.09 |
| 6-Nitroindazole | 100 | 5 | Not Specified |
| Diclofenac (Control) | 10 | 5 | 84.50 |
V. Potential Signaling Pathways and Experimental Workflows
Some indazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. For instance, the anticancer properties of certain indazole compounds are attributed to their ability to inhibit protein kinases such as Mitogen-Activated Protein Kinase 1 (MAPK1).[5]
A. Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for assessing the in vivo efficacy of an indazole derivative in a tumor model.
B. Potential Signaling Pathway: MAPK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. Some indazole derivatives may exert their anticancer effects by inhibiting key kinases within this pathway.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Involving 6-Methoxy-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Methoxy-3-methyl-1H-indazole in cell-based assays. The protocols detailed below are designed to assess the compound's potential efficacy in two key areas of drug discovery: oncology, through its presumed activity as a VEGFR inhibitor, and neuroscience, based on the known activity of similar indazole analogs on serotonin receptors.
Section 1: Anti-Cancer and Anti-Angiogenic Activity Assessment
The indazole scaffold is a core component of several known kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR). Dysregulation of the VEGFR signaling pathway is a critical driver of tumor angiogenesis. The following protocols are designed to evaluate the potential of this compound as an inhibitor of this pathway.
Quantitative Data Summary
The following tables present hypothetical data on the efficacy of this compound in various cancer cell lines and endothelial cells.
Table 1: IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Pazopanib IC50 (µM) (Reference) |
| A549 | Lung Carcinoma | 8.2 | 3.5 |
| K562 | Chronic Myeloid Leukemia | 5.1 | 2.1 |
| PC-3 | Prostate Cancer | 12.5 | 6.8 |
| HepG2 | Hepatoma | 9.8 | 4.2 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.5 | 0.8 |
Table 2: Inhibition of VEGF-induced Endothelial Cell Proliferation
| Compound | Concentration (µM) | Inhibition of HUVEC Proliferation (%) |
| This compound | 1 | 25 |
| 5 | 68 | |
| 10 | 85 | |
| Sunitinib (Reference) | 1 | 45 |
| 5 | 82 | |
| 10 | 95 |
Experimental Protocols
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, K562, PC-3, HepG2)
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known VEGFR inhibitor like Pazopanib).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a plate reader.[1]
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
This compound
-
VEGF (Vascular Endothelial Growth Factor)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus like VEGF (e.g., 50 ng/mL).
-
Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols: 6-Methoxy-3-methyl-1H-indazole in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Methoxy-3-methyl-1H-indazole as a valuable fragment in fragment-based drug design (FBDD). The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers a promising starting point for the development of potent and selective inhibitors for various therapeutic targets, particularly protein kinases.
Introduction to this compound in FBDD
This compound is a low molecular weight compound (162.19 g/mol ) that adheres to the "Rule of Three," a set of guidelines for identifying high-quality fragments for screening. Its structural features, including a hydrogen bond donor (NH), a hydrogen bond acceptor (methoxy group), and a methyl group for potential hydrophobic interactions, make it an attractive candidate for engaging with protein binding sites. The indazole core itself is a well-established pharmacophore found in numerous kinase inhibitors, providing a solid foundation for hit-to-lead optimization.
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-affinity, but high-quality, binding fragments that can be efficiently optimized into potent lead compounds. The use of biophysical techniques is crucial for detecting these weak interactions and guiding the subsequent structure-activity relationship (SAR) studies.
Application: A Case Study in Kinase Inhibitor Development
While a specific, complete FBDD campaign for this compound is not extensively detailed in publicly available literature, this document outlines a representative workflow based on successful FBDD campaigns with similar indazole-based fragments. This case study focuses on the discovery of inhibitors for a hypothetical receptor tyrosine kinase (RTK), herein referred to as "Target Kinase X." Overexpression and aberrant signaling of RTKs are implicated in various cancers, making them a significant target class for drug discovery.
Fragment Screening and Hit Identification
The initial phase involves screening a fragment library, including this compound, against Target Kinase X to identify binding events. A combination of biophysical methods is employed to ensure robust hit validation and minimize false positives.
Table 1: Biophysical Screening Data for this compound against Target Kinase X
| Technique | Parameter | Result |
| Thermal Shift Assay (TSA) | ΔTm (°C) | +2.5 |
| Surface Plasmon Resonance (SPR) | KD (μM) | 450 |
| Nuclear Magnetic Resonance (NMR) - Saturation Transfer Difference (STD) | Binding | Yes |
| Isothermal Titration Calorimetry (ITC) | KD (μM) | 520 |
| Ligand Efficiency (LE) | LE | 0.35 |
Note: The data presented is representative for a fragment hit and is intended for illustrative purposes.
The data indicates that this compound binds to Target Kinase X with a dissociation constant (KD) in the mid-micromolar range, which is typical for a fragment hit. The positive thermal shift (ΔTm) and confirmation by NMR and ITC validate this interaction. The calculated Ligand Efficiency (LE) is also within an acceptable range for a promising fragment.
Hit-to-Lead Optimization
Once identified as a validated hit, this compound serves as the starting point for a structure-guided optimization campaign. This process involves iterative cycles of chemical synthesis, biological testing, and structural biology (X-ray crystallography) to improve potency and selectivity.
Logical Relationship: Hit-to-Lead Optimization Strategy
Caption: Iterative cycle of hit-to-lead optimization.
Table 2: Structure-Activity Relationship (SAR) of Optimized Analogs
| Compound | R1-Group | R2-Group | Target Kinase X IC50 (nM) |
| Fragment Hit | -H | -H | 500,000 |
| Analog 1 | -H | 4-aminophenyl | 15,000 |
| Analog 2 | -H | 4-(methylsulfonamido)phenyl | 850 |
| Lead Compound | 3-morpholinopropyl | 4-(methylsulfonamido)phenyl | 50 |
Note: This SAR table is hypothetical and illustrates a plausible optimization trajectory.
The SAR table demonstrates how systematic modifications to the initial fragment hit can lead to a significant increase in potency. The introduction of a sulfonamide group at the R2 position likely forms a key hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors. Further elaboration at the R1 position with a solubilizing group can enhance pharmacokinetic properties.
Experimental Protocols
Thermal Shift Assay (TSA) for Primary Screening
Objective: To identify fragments that bind to and stabilize Target Kinase X, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified Target Kinase X protein (0.2 mg/mL in 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (10 mM stock in DMSO), including this compound
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix containing Target Kinase X protein and SYPRO Orange dye. For a 96-well plate, mix 1.2 mL of protein solution with 2.4 µL of 5000x SYPRO Orange.
-
Dispense 19.8 µL of the master mix into each well of the PCR plate.
-
Add 0.2 µL of each fragment stock solution to the respective wells (final fragment concentration: 100 µM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm (ΔTm > 2 °C) compared to the DMSO control is considered a hit.
Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
Objective: To confirm the binding of fragment hits and determine their dissociation constants (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified Target Kinase X protein (50 µg/mL in 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Fragment solutions in running buffer with matched DMSO concentration.
Protocol:
-
Immobilize Target Kinase X onto the CM5 sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 Response Units (RU).
-
Prepare a dilution series of the fragment (e.g., this compound) in running buffer, typically ranging from 1 µM to 1 mM.
-
Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between injections if necessary.
-
Record the sensorgrams for each concentration.
-
Perform a steady-state affinity analysis by plotting the response at equilibrium against the fragment concentration and fitting the data to a 1:1 binding model to determine the KD.
Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the IC50 value of the optimized compounds against Target Kinase X.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Target Kinase X
-
Substrate peptide specific for Target Kinase X
-
ATP
-
Test compounds (serial dilutions in DMSO)
-
384-well white plates
Protocol:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO and then dilute them in kinase reaction buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: From Fragment Screening to Lead Identification
Caption: A typical FBDD workflow.
Signaling Pathway
Inhibitors developed from the this compound fragment could potentially target a kinase within a critical cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.
Signaling Pathway: Inhibition of Target Kinase X in the PI3K/AKT/mTOR Pathway
Caption: Inhibition of Target Kinase X.
This diagram illustrates how an inhibitor derived from this compound could block the signaling cascade at the level of the receptor tyrosine kinase, thereby inhibiting downstream events that lead to cell proliferation and survival, and promoting apoptosis in cancer cells.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for the development of kinase inhibitors. Its favorable physicochemical properties and the established importance of the indazole scaffold provide a strong rationale for its inclusion in fragment screening libraries. The application notes and protocols outlined here provide a framework for researchers to effectively utilize this and similar fragments in their drug discovery efforts. Through a systematic approach of biophysical screening, hit validation, and structure-guided optimization, such fragments can be elaborated into potent and selective lead compounds with therapeutic potential.
Application Notes and Protocols for the Purification of 6-Methoxy-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methyl-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active indazole derivatives. The synthesis of this compound often results in a crude product containing impurities such as starting materials, byproducts, and residual solvents. Therefore, effective purification is a critical step to obtain a high-purity material suitable for further research and development. This document provides detailed application notes and generalized protocols for the purification of this compound based on common techniques employed for analogous indazole compounds. The primary methods for purification of indazole derivatives are recrystallization and column chromatography.
Purification Techniques
The choice of purification technique largely depends on the nature and quantity of the impurities present in the crude material, as well as the desired final purity and scale of the purification.
1. Recrystallization: This is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures. For indazole derivatives, single-solvent and mixed-solvent systems are commonly employed.
2. Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase. It is particularly useful for separating compounds with similar polarities and for removing a wide range of impurities.
Data Presentation: Solvent Systems for Purification of Indazole Derivatives
The following table summarizes solvent systems that have been reported for the purification of various substituted indazole derivatives and can serve as a starting point for the purification of this compound.
| Purification Technique | Compound Type | Solvent System | Purity Achieved | Reference |
| Recrystallization | Substituted Indazole Isomers | Acetone/Water, Ethanol/Water, Methanol/Water | >99% | [1] |
| Recrystallization | 6-nitro-1H-indazole derivative | Ethanol | Colorless crystals | |
| Column Chromatography | Methylated Indazole Derivative | Chloroform (on Alumina) | Purified product | [2] |
| Column Chromatography | 7-Methyl-1H-indazole-3-carboxamide | Hexane/Ethyl Acetate | Pure fractions | |
| Column Chromatography | 7-Methyl-1H-indazole-3-carboxamide | Methanol/Chloroform | Effective for similar compounds |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol describes a general procedure for the purification of this compound by recrystallization from an ethanol/water mixture. This method is suitable when the compound is soluble in ethanol and insoluble in water.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induction of Crystallization: To the hot solution, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the target compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Diagram 1: General Workflow for Purification of this compound
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Logical Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a suitable purification method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1H-indazole
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common method involves the cyclization of a substituted acetophenone with hydrazine. Specifically, 2-fluoro-4-methoxyacetophenone can be reacted with hydrazine hydrate. This reaction, however, may present challenges in achieving high yields under unoptimized conditions.
Q2: What are the key reaction parameters that influence the yield of the synthesis?
The primary factors influencing the yield include reaction temperature, reaction time, and the choice of solvent. Elevated temperatures are generally required to drive the cyclization, but excessively high temperatures can lead to the formation of side products and degradation, thereby reducing the overall yield. Solvent choice is also critical, with polar aprotic solvents like DMSO often favoring indazole formation.
Q3: What are common side reactions to be aware of during the synthesis of this compound?
Potential side reactions include the formation of stable hydrazone intermediates that fail to cyclize, dimerization of reactants or products, and, in the case of using halo-substituted precursors, potential for competitive side reactions like the Wolf-Kishner reduction, especially at high temperatures.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield (<30%) or no desired product.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization or too high, leading to degradation.
-
Solution: Optimize the reaction temperature. Based on similar indazole syntheses, a temperature around 110°C may be optimal. It is advisable to perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to determine the ideal condition for your specific setup.
-
-
Poor Solvent Choice: The solvent may not be suitable for the reaction.
-
Solution: Consider using a high-boiling point, polar aprotic solvent such as DMSO or DMF, which have been shown to improve yields in similar indazole syntheses.[1]
-
Product Contamination/Impurities
Problem: The final product is impure, containing significant amounts of side products.
Possible Causes & Solutions:
-
Hydrazone Formation: The intermediate hydrazone may be stable and reluctant to cyclize.
-
Solution: Ensure the reaction is heated for a sufficient duration to promote cyclization. The use of an acid or base catalyst might facilitate this step, though this needs to be optimized empirically.
-
-
Side Reactions at High Temperatures: Elevated temperatures can lead to the formation of dimers and other degradation products.[1]
-
Solution: Once the optimal temperature for cyclization is determined, avoid exceeding it. A controlled heating apparatus is recommended.
-
-
Inefficient Purification: The purification method may not be effectively removing impurities.
-
Solution: Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective for purifying indazole derivatives. Recrystallization from an appropriate solvent can also be employed to enhance purity.
-
Experimental Protocols & Data
Synthesis of this compound from 2-fluoro-4-methoxyacetophenone
This protocol is based on a reported synthesis and provides a starting point for optimization.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 2 days.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is poured into water and extracted three times with ethyl acetate.
-
The combined organic extracts are concentrated under reduced pressure.
-
The residue is dissolved in a minimum amount of dichloromethane and filtered to yield this compound.
Yield: 32%
Yield Optimization Data (Hypothetical based on related syntheses)
The following table presents hypothetical data based on general principles of indazole synthesis to guide optimization efforts.
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-fluoro-4-methoxyacetophenone | Hydrazine | None | Reflux | 48 | 32 |
| 2 | 2-fluoro-4-methoxyacetophenone | Hydrazine | Ethanol | Reflux | 48 | 45 |
| 3 | 2-fluoro-4-methoxyacetophenone | Hydrazine | DMSO | 110 | 24 | 65 |
| 4 | 2-fluoro-4-methoxyacetophenone | Hydrazine | DMF | 110 | 24 | 60 |
| 5 | 2-bromo-4-methoxyacetophenone | Hydrazine | DMSO | 110 | 24 | 70 |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 6-Methoxy-3-methyl-1H-indazole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments involving 6-Methoxy-3-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of this compound?
A1: Common issues in the synthesis of this compound and related indazoles include low yields, the formation of undesired isomers (such as the 2H-indazole isomer), and the presence of impurities from starting materials or side reactions. Careful control of reaction conditions, such as temperature and the choice of reagents, is crucial to minimize these issues.[1][2]
Q2: How can I purify crude this compound effectively?
A2: Effective purification can be achieved through column chromatography or recrystallization. For column chromatography, selecting an appropriate solvent system is key to achieving good separation.[3] Recrystallization requires identifying a solvent that dissolves the compound well at high temperatures but poorly at low temperatures to ensure high recovery.[3]
Q3: What analytical techniques are recommended for characterizing this compound?
A3: The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[4][5] NMR provides detailed structural information, while MS confirms the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is also recommended to assess purity.[3]
Q4: What are the optimal storage conditions for this compound to ensure its stability?
A4: this compound should be stored at room temperature in a tightly sealed container, protected from light.[6] For long-term storage, refrigeration (2-8°C) may be considered to minimize potential degradation.[7]
Troubleshooting Guides
Synthesis
Problem: Low reaction yield.
-
Possible Cause: Incomplete reaction, suboptimal reaction temperature, or loss of product during workup and purification.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate.[8] During workup, ensure efficient extraction and minimize transfers to reduce physical loss of the product.
Problem: Formation of 2H-indazole isomer.
-
Possible Cause: The reaction conditions may favor the formation of the thermodynamically less stable 2H-indazole isomer. The choice of base and solvent can significantly influence the N1/N2 selectivity.[1]
-
Solution: To favor the formation of the desired 1H-indazole, a strong, non-nucleophilic base in an aprotic solvent is often recommended.[1] Careful analysis of the crude product by ¹H NMR is essential to identify the presence of the 2H-isomer, which typically shows a downfield shift for the proton at the 3-position compared to the 1H-isomer.[1][5]
Purification
Problem: Poor separation during column chromatography.
-
Possible Cause: The selected solvent system (eluent) may not have the optimal polarity to differentiate between the desired product and impurities.[3]
-
Solution: Before running a large-scale column, perform small-scale TLC experiments with various solvent systems to identify an eluent that provides good separation (an Rf value of 0.2-0.4 for the product is often ideal).[3] Employing a gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.[3]
Problem: Low recovery after recrystallization.
-
Possible Cause: The chosen solvent may be too effective at dissolving the compound even at low temperatures, or an excessive volume of solvent was used.[3]
-
Solution: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test a range of solvents to find the optimal one. Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[3]
Characterization and Stability
Problem: Ambiguous NMR spectra.
-
Possible Cause: Presence of impurities, residual solvent, or a mixture of isomers.
-
Solution: Purify the sample again using the troubleshooting steps above. Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. For isomer mixtures, careful analysis of the integration and chemical shifts in the ¹H NMR spectrum can help determine the ratio of the isomers.[5]
Problem: Compound degradation over time.
-
Possible Cause: Improper storage conditions, such as exposure to light, air, or moisture.
-
Solution: Store the compound in a tightly sealed, light-resistant container at room temperature.[7] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary. If degradation is suspected, re-analyze the compound's purity by HPLC before use.[7]
Data Presentation
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Reference |
| CAS Number | 7746-29-4 | |
| Molecular Formula | C₉H₁₀N₂O | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Experimental Protocols
General Protocol for Synthesis via Reductive Cyclization
A common route to substituted indazoles involves the reductive cyclization of a suitable precursor. While a specific protocol for this compound is not detailed in the provided results, a general procedure based on analogous syntheses is outlined below.[9]
-
Starting Material Preparation: Synthesize or procure the appropriate precursor, such as a 2-nitro- or 2-azido-acetophenone derivative with the desired methoxy and methyl substitutions.
-
Cyclization Reaction: Dissolve the precursor in a suitable solvent (e.g., ethanol, acetic acid).
-
Reducing Agent Addition: Add a reducing agent such as hydrazine, stannous chloride (SnCl₂), or perform catalytic hydrogenation (H₂/Pd-C).[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction and neutralize if necessary. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent of the eluent system.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: A generalized workflow from synthesis to final product.
Caption: A logical flow for troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solubility of 6-Methoxy-3-methyl-1H-indazole in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1H-indazole. Our aim is to help you overcome common solubility challenges in Dimethyl Sulfoxide (DMSO) and subsequent aqueous-based assays.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below. Understanding these properties is crucial for effective handling and experimentation.
| Property | Value | Source |
| CAS Number | 7746-29-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For non-polar organic compounds like this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[5]
Q2: I am having difficulty dissolving this compound in DMSO at my desired concentration. What steps can I take?
A2: If you encounter solubility issues, several techniques can be employed to facilitate dissolution. These methods can be applied sequentially to achieve a clear solution.[4] For a detailed procedure, refer to Protocol 1: Preparing a Concentrated Stock Solution.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a common phenomenon known as "crashing out," which occurs due to the significant change in solvent polarity.[4] To mitigate this, consider the following strategies:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (typically not exceeding 0.5% to avoid cellular toxicity) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Use an Intermediate Dilution Step: Before the final dilution into the aqueous buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or a small volume of the final buffer.
-
Employ Solubilizing Agents: For particularly challenging compounds, the use of excipients like cyclodextrins can enhance aqueous solubility.[7]
Q4: Can I use pH adjustment to improve the aqueous solubility of this compound?
A4: Yes, pH adjustment can be an effective strategy for ionizable compounds. The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[6] By adjusting the pH of your aqueous buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form. For weak bases, decreasing the pH (more acidic) generally increases solubility, while for weak acids, increasing the pH (more alkaline) is beneficial.[6] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Issue | Potential Cause | Recommended Action |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume, low dissolution rate, or compound aggregation. | 1. Vortexing: Vigorously mix the solution for 2-5 minutes.[4]2. Warming: Gently warm the solution in a 37°C water bath for 10-15 minutes.[4]3. Sonication: Use a bath sonicator for 5-10 minutes to break down aggregates.[4]4. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM) if the above methods fail.[4] |
| Precipitation observed in aqueous buffer after dilution from DMSO stock. | The compound is "crashing out" due to a rapid decrease in solvent polarity. | 1. Vortex immediately and vigorously after adding the DMSO stock to the aqueous buffer.[6]2. Decrease the final compound concentration. 3. Optimize the final DMSO concentration (ensure it is non-toxic to cells).4. Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). See Protocol 2. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate final concentrations. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Centrifuge samples and measure the concentration of the supernatant to confirm the amount of dissolved compound.3. Re-evaluate your solubilization protocol to ensure a homogenous solution is achieved. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 1.6219 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the powder.
-
Dissolve: a. Vortex the solution vigorously for 2-5 minutes.[4] b. If the solid is not fully dissolved, gently warm the solution in a water bath at 37°C for 10-15 minutes.[4] c. Alternatively, place the tube in a bath sonicator for 5-10 minutes.[4]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Protocol 2: Screening for Solubility Enhancement using Cyclodextrin
Materials:
-
20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Cyclodextrin Dilutions: Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Add Compound: To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration. Ensure the final DMSO concentration is constant and minimal across all samples (e.g., <0.5%).
-
Control: Include a control sample containing only the compound in the buffer with the same final DMSO concentration but no HP-β-CD.
-
Incubate: Incubate the solutions for 1-2 hours at room temperature with gentle agitation.
-
Analyze: a. Visual Inspection: Check for any visible precipitation. b. Quantitative Analysis: For a more precise measurement, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[6]
Visualizations
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Troubleshooting logic for aqueous dilution of DMSO stock solutions.
References
- 1. chembk.com [chembk.com]
- 2. aobchem.com [aobchem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting 6-Methoxy-3-methyl-1H-indazole instability in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of 6-Methoxy-3-methyl-1H-indazole in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
A1: In its solid, crystalline form, this compound is generally stable when stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for slow degradation over time.
Q2: What are the primary factors that can cause the instability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: What are the visible signs of this compound degradation in solution?
A3: Degradation of the compound in solution may be indicated by:
-
A change in the color of the solution (e.g., turning yellow or brown).
-
The formation of a precipitate, suggesting the formation of insoluble degradation products.
-
A decrease in the expected biological activity or potency of the solution.
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Q4: How should I prepare and store stock solutions of this compound?
A4: To maximize stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experimental solutions, it is best to prepare them fresh from the stock solution immediately before use.
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific instability issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness Observed in Solution
Q: I dissolved this compound in my desired solvent, but it precipitated out or the solution became cloudy over time. What should I do?
A: This issue is likely due to poor solubility or the formation of insoluble degradation products. Follow these troubleshooting steps:
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for addressing precipitation.
Issue 2: Solution Has Changed Color
Q: My solution of this compound has turned yellow or brown. Is the compound degrading?
A: A color change often indicates chemical degradation, potentially due to oxidation or photodecomposition.
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or transfer it to an amber vial to prevent further photodegradation.
-
Deoxygenate Solvent: If you suspect oxidation, prepare fresh solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Analyze for Degradants: Use an analytical technique like HPLC-UV/Vis or LC-MS to compare the discolored solution to a freshly prepared, colorless solution. The presence of new peaks in the chromatogram of the discolored solution confirms degradation.
-
Review Storage Conditions: Ensure that your solutions are stored at the recommended low temperatures and protected from light.
Data Presentation: Solvent Selection Guide
The following table provides a summary of common laboratory solvents and their suitability for dissolving this compound, along with anticipated stability considerations. Note: This information is based on general chemical principles and data for similar compounds. Empirical testing is essential to determine the optimal solvent for your specific application.
| Solvent | Expected Solubility | Potential Stability Concerns | Recommendations |
| Aprotic Polar | |||
| Dimethyl Sulfoxide (DMSO) | High | Generally stable, but can be hygroscopic. | Recommended for stock solutions. Use anhydrous grade. Store at -20°C or -80°C. |
| N,N-Dimethylformamide (DMF) | High | Can degrade at elevated temperatures or in the presence of acid/base. | Good alternative to DMSO for stock solutions. Use anhydrous grade. Store at low temperatures. |
| Acetonitrile | Moderate | Generally stable. | Suitable for analytical dilutions. Prepare fresh. |
| Acetone | Moderate | Volatile. May contain water. | Use anhydrous grade. Prepare fresh. |
| Protic Polar | |||
| Methanol | Moderate to High | Potential for reaction with the compound over time (solvolysis). | Use for immediate applications only. Not recommended for long-term storage. |
| Ethanol | Moderate | Similar potential for solvolysis as methanol. | Use for immediate applications only. Not recommended for long-term storage. |
| Water (buffered) | Low | Highly dependent on pH. Potential for hydrolysis at acidic or basic pH. | Not recommended for stock solutions. Prepare fresh aqueous solutions for experiments and use immediately. Buffer to a neutral pH if possible. |
| Nonpolar | |||
| Dichloromethane (DCM) | Moderate | Generally stable for short periods. | Suitable for extractions and some reactions. Store protected from light. |
| Diethyl Ether | Low | Peroxide formation upon storage. | Not a recommended solvent due to low polarity and safety concerns. |
| Hexanes | Very Low | Insoluble. | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Compare the chromatograms to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of indazole derivatives and related heterocyclic compounds.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-3-methyl-1H-indazole (CAS: 7746-29-4).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1H-indazole core?
A1: The synthesis of 1H-indazoles typically involves the cyclization of ortho-substituted phenyl derivatives. Common methods include the reaction of o-aminoketones with hydroxylamine derivatives, the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, and variations of the Fischer indole synthesis adapted for indazoles.[1] For this compound specifically, a frequent approach involves the diazotization of an appropriate aniline, such as 4-methoxy-2-methylaniline, followed by intramolecular cyclization.
Q2: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve regioselectivity?
A2: The alkylation of the indazole ring is a common challenge, often yielding a mixture of N1 and N2 substituted products.[1] Several factors influence this regioselectivity:
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Base and Solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product.[1]
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation.
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Kinetic vs. Thermodynamic Control: N1-substituted products are often the thermodynamic products, while N2-products can be favored under kinetically controlled conditions (e.g., lower temperatures, specific base/solvent systems).[1]
Q3: What is the significance of tautomerism in indazole synthesis and subsequent reactions?
A3: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable form.[1] This equilibrium is crucial because the two tautomers can react differently, leading to mixtures of products in subsequent functionalization steps like alkylation. Controlling the reaction conditions is key to directing the reaction toward the desired isomer.
Troubleshooting Guide: Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization of the starting aniline.2. Inefficient cyclization.3. Degradation of product under harsh acidic conditions.4. Product loss during work-up and purification. | 1. Ensure the temperature is maintained at 0-5°C during diazotization. Use fresh sodium nitrite.2. Optimize the acid catalyst (e.g., H₂SO₄, PPA) and reaction temperature for the cyclization step. Monitor reaction progress via TLC.3. Avoid prolonged exposure to high temperatures or very strong acids. Consider using a milder Lewis acid catalyst.[2]4. Perform extraction carefully and minimize transfers. Optimize the solvent system for chromatography to ensure good separation without excessive tailing. |
| Formation of Dark, Tarry Byproducts | 1. Reaction overheating, especially during acid-catalyzed cyclization.2. Oxidation of hydrazine intermediates or the final product.3. Side reactions involving the methoxy group. | 1. Maintain strict temperature control throughout the reaction. For exothermic steps, ensure efficient cooling and slow, portion-wise addition of reagents.2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.3. Use the mildest acidic conditions possible that still promote efficient cyclization. |
| Presence of an Unexpected Halogenated Impurity (e.g., Chloro-indazole) | Use of hydrochloric acid (HCl) as the catalyst in the presence of a methoxy substituent. | This is a known side reaction in related syntheses like the Fischer indole synthesis, where cyclization can occur at the methoxy-substituted position, leading to elimination and substitution by the chloride ion.[3] Switch to a non-halogenated acid catalyst such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). |
| Difficult Purification | 1. Presence of closely-eluting regioisomers.2. Contamination with unreacted starting materials or intermediates.3. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is ineffective.2. Ensure the reaction has gone to completion using TLC before work-up. A basic or acidic wash during the work-up may remove unreacted starting materials.3. Try recrystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). If it remains an oil, use column chromatography for purification. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the cyclization of an intermediate hydrazone.
Safety Precaution: This procedure involves hazardous materials, including strong acids and potentially carcinogenic hydrazine derivatives. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of (4-methoxy-2-methylphenyl)hydrazine
-
Diazotization: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.5 eq) in concentrated hydrochloric acid, also cooled to 0-5°C. Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to stir for 2 hours as it warms to room temperature. Basify the solution carefully with concentrated NaOH solution until a pH > 10 is reached, while cooling in an ice bath.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting hydrazine is often used directly in the next step.
Step 2: Cyclization to this compound
-
Hydrazone Formation: Dissolve the crude (4-methoxy-2-methylphenyl)hydrazine (1.0 eq) in ethanol or acetic acid. Add sodium pyruvate (1.1 eq) and a catalytic amount of acid (if not already in acetic acid). Stir the mixture at room temperature until hydrazone formation is complete (monitor by TLC).
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the reaction mixture. Heat the reaction to 80-100°C. The reaction is typically complete within 2-4 hours.
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Quenching and Isolation: Carefully pour the hot reaction mixture over crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.
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Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Purify the product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between the main reaction and potential side reactions.
References
"how to prevent degradation of 6-Methoxy-3-methyl-1H-indazole"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Methoxy-3-methyl-1H-indazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and data from similar indazole derivatives, the primary degradation pathways are likely to be:
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Oxidation: The indazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. The methoxy and methyl groups can also be sites of oxidative attack.
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Photodegradation: Aromatic systems like the indazole ring can absorb UV light, leading to photolytic degradation. This can involve cleavage of the ring or reactions of the substituents.
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy group may be susceptible to hydrolysis, although this is generally less facile than ester or amide hydrolysis.
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Thermal Degradation: At elevated temperatures, the compound may decompose.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (as solid)[3] or 2-8°C for long-term storage | To minimize thermal degradation and slow down potential oxidative processes. |
| Atmosphere | Sealed in a dry environment, preferably under an inert gas (e.g., Argon, Nitrogen) | To prevent moisture absorption and oxidation.[1] |
| Light | Protected from light (e.g., in an amber vial or wrapped in aluminum foil) | To prevent photodegradation. |
| Container | Tightly sealed container | To protect from moisture and atmospheric oxygen.[1] |
Q3: My experimental results are inconsistent. Could this be due to degradation of this compound?
A3: Yes, inconsistent experimental results can be a sign of compound degradation.[1] If you suspect degradation, it is advisable to re-qualify your material using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity and identity before proceeding with further experiments.
Q4: What are the visual signs of degradation for this compound?
A4: A change in the physical appearance of the compound, such as a color change from its typical appearance (often a white or off-white solid) or the development of an odor, can indicate degradation.[1] If you observe any changes, it is best to verify the purity of the compound analytically.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Appearance of new peaks in HPLC/LC-MS analysis of a stock solution. | Degradation of the compound in the solvent. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, use a non-aqueous, aprotic solvent like DMSO, store at -20°C, and minimize freeze-thaw cycles. For aqueous solutions, prepare them immediately before use and buffer to a neutral pH if possible. |
| Discoloration of the solid compound over time. | Exposure to light, air (oxygen), or moisture. | Store the solid compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at the recommended temperature. |
| Low yield or unexpected side products in a reaction. | Instability of the compound under the reaction conditions (e.g., high temperature, strong acid/base). | Before running a large-scale reaction, perform a small-scale stability test of this compound under the proposed reaction conditions (without other reactants) and analyze for degradation. If degradation is observed, consider using milder reaction conditions (e.g., lower temperature, alternative reagents). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.[4][5][6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
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Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
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Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source compliant with ICH Q1B guidelines.
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A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
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Dilute 1 mL of the stock solution with 1 mL of purified water.
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Incubate at 60°C for 48 hours, protected from light.
-
-
Analysis: Analyze all samples and a non-stressed control using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for handling and storing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for indazole synthesis"
Welcome to the technical support center for the optimization of indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the synthesis of indazoles.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during indazole synthesis.
Issue: Low Yield in Indazole Synthesis
Possible Causes and Solutions:
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Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require elevated temperatures to proceed efficiently, while others may benefit from milder conditions to prevent side reactions.[1] It is crucial to consult literature for the specific indazole synthesis method being employed and optimize the temperature accordingly.
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Incorrect Solvent Choice: The polarity and properties of the solvent can influence reaction rates and yields. For instance, in some syntheses, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to protic solvents.[1] Experimenting with a range of solvents with different polarities is recommended.
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Inefficient Catalyst: For metal-catalyzed reactions, the choice of catalyst and ligands is critical. For example, palladium-catalyzed cross-coupling reactions for indazole synthesis often require specific phosphorus chelating ligands to achieve good yields.[1] Screening different catalysts and ligands is a key optimization step. Some modern methods also offer metal-free alternatives which can be more environmentally friendly.[1]
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Side Reactions: The formation of byproducts such as hydrazones and dimers can reduce the yield of the desired indazole.[1] Careful control of reaction conditions, such as temperature and stoichiometry of reactants, can help minimize these side reactions.
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Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction and lead to lower yields. Ensure that all reactants are of high purity before starting the synthesis.
Issue: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
A common challenge in the functionalization of indazoles is controlling the regioselectivity of substitution on the nitrogen atoms of the pyrazole ring, leading to mixtures of N1- and N2-substituted products.[2][3]
Factors Influencing Regioselectivity and Optimization Strategies:
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Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, favoring alkylation or acylation at the N1-position.[3]
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Electronic Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, particularly at the C7-position, can direct substitution to the N2-position with high selectivity.[3]
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Reaction Conditions:
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Base and Solvent: The choice of base and solvent system is critical. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the formation of the N1-substituted product.[3]
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Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable isomer.
-
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Synthetic Strategy: Certain synthetic routes are designed to yield specific regioisomers. For example, the Davis-Beirut reaction can be employed for the synthesis of 2H-indazoles.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for indazole synthesis?
A1: A wide variety of starting materials can be used, depending on the desired substitution pattern. Some common precursors include o-toluidine, anthranilic acid, 2-bromobenzaldehydes, and o-aminobenzaldehydes or o-aminoketones.[1][4]
Q2: How can I synthesize 3-substituted indazoles?
A2: Several methods exist for the synthesis of 3-substituted indazoles. One approach involves the diazotization-cyclization of o-alkynylanilines.[4] Another method utilizes a [3+2] cycloaddition reaction between in situ generated diazo compounds and arynes.[5]
Q3: Are there any "green" or environmentally friendly methods for indazole synthesis?
A3: Yes, research is ongoing to develop more sustainable synthetic protocols. These include metal-free synthesis methods and the use of green oxidants like molecular oxygen.[1] Additionally, some protocols utilize recyclable catalysts and environmentally benign solvents.[1]
Q4: What is the importance of the indazole scaffold in drug development?
A4: The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds.[1][6] Indazole-containing drugs have shown efficacy as anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory agents, among others.[1] Notable examples of drugs containing an indazole nucleus include Granisetron (an antiemetic) and Axitinib (a cancer therapeutic).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for 1H-Indazole Synthesis
| Starting Material | Reagents and Conditions | Yield | Reference |
| o-Toluidine | Sodium nitrite, refluxing in benzene | Good | [1] |
| 2-Bromobenzaldehyde | Benzophenone hydrazone, p-TsOH, palladium catalyst | Good | [1] |
| o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Up to 94% | [1] |
| Salicylaldehyde | Hydrazine hydrochloride, reflux in acidic ethanol | Moderate | [1] |
| 2-Fluorobenzonitrile | Hydrazine hydrate, reflux in butanol | Good | [1] |
Table 2: Influence of Base/Solvent on N1/N2 Regioselectivity of Indazole Alkylation
| Base | Solvent | Predominant Isomer | Reference |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N1 | [3] |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture (often N1 favored) | [2] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Mixture (can favor N2) | [2] |
Experimental Protocols
Protocol 1: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes
This protocol is based on the method described by Counceller et al., which offers a mild and high-yielding procedure.[1]
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Dissolution: Dissolve the o-aminobenzoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a weak base, such as triethylamine (1.5 eq) or 2-aminopyridine, to the solution at 0 °C.
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Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature (23 °C) and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N1-Selective Alkylation of 1H-Indazole
This protocol is a general procedure for achieving N1-selectivity using sodium hydride in THF.[3]
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Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
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Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the reaction mixture.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for indazole synthesis.
Caption: A decision tree for troubleshooting low yields in indazole synthesis.
Caption: Key factors and strategies for controlling N1 vs. N2 regioselectivity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
"challenges in scaling up 6-Methoxy-3-methyl-1H-indazole production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methoxy-3-methyl-1H-indazole.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Cyclization Step
Q: My cyclization reaction to form the indazole ring is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the cyclization step are a common challenge and can be attributed to several factors. A likely scalable synthetic route involves the diazotization of 4-methoxy-2-methylaniline followed by cyclization. Here are some common causes and troubleshooting suggestions for this pathway:
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Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure that the temperature is kept low (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt. The slow and controlled addition of the nitrosating agent (e.g., sodium nitrite or isoamyl nitrite) is crucial.
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Suboptimal Temperature for Cyclization: The optimal temperature for the cyclization can vary. While some cyclizations require elevated temperatures, excessive heat can lead to the formation of byproducts and degradation. A systematic screening of the reaction temperature is recommended to find the optimal balance for your specific conditions.
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Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics. For the cyclization step, solvents like chloroform or heptane are often used. Ensure that your starting materials and intermediates are sufficiently soluble in the chosen solvent.
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Presence of Water: The diazotization reaction is sensitive to the amount of water present. While aqueous acids are often used, excess water can lead to the formation of phenolic byproducts. Using a non-aqueous system with an organic nitrite ester (e.g., isoamyl nitrite) can sometimes improve yields.
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a major challenge, especially during scale-up. Common impurities in the synthesis of this compound can include:
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Regioisomers: Depending on the synthetic route, the formation of other methoxy-methyl-indazole isomers is possible, although the Jacobson synthesis from 4-methoxy-2-methylaniline is generally regioselective for the desired 6-methoxy isomer. Careful control of reaction conditions is key.
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Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-methoxy-2-methylaniline or its acetylated precursor. Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
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Oxidized or Reduced Byproducts: The reaction conditions can sometimes lead to the formation of oxidized or reduced impurities. Using an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
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Polymeric Material: At higher temperatures and concentrations, the formation of polymeric byproducts can occur. Controlling the reaction temperature and the rate of addition of reagents is crucial to minimize polymerization.
To minimize byproduct formation, consider optimizing the reaction stoichiometry, temperature, and reaction time. Purification of the crude product by recrystallization or column chromatography is often necessary to remove these impurities.
Issue 3: Difficulties in Product Purification and Isolation
Q: I am struggling to purify this compound, especially at a larger scale. What are the recommended purification methods?
A: Purification can become a bottleneck during scale-up. Here are some strategies for the effective purification of this compound:
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Recrystallization: This is often the most scalable and cost-effective purification method. A suitable solvent system needs to be identified through screening. Common solvent systems for indazole derivatives include ethanol/water, ethyl acetate/heptane, or toluene.
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Column Chromatography: For laboratory scale and for the removal of closely related impurities, silica gel column chromatography is effective. However, this method is less practical and more expensive for large-scale production.
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Acid-Base Extraction: As an indazole, the product has basic properties and can be protonated. An acid-base workup can be used to separate it from neutral impurities. Dissolving the crude product in an organic solvent and extracting with an aqueous acid, followed by neutralization of the aqueous layer and re-extraction into an organic solvent, can be an effective purification step.
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Slurry Washes: Slurrying the crude solid product in a suitable solvent in which the impurities are soluble but the product has low solubility can be an effective purification technique at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely used and scalable method for the synthesis of substituted indazoles is the Jacobson synthesis. For this compound, this would typically involve the following steps:
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Acetylation of 4-bromo-2-methylaniline.
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Diazotization of the resulting acetamide using a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate).
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Cyclization upon heating to form an N-acetylated indazole intermediate.
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Hydrolysis of the acetyl group to yield the final 6-Bromo-1H-indazole.
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A subsequent methylation and methoxy substitution would be required to obtain the final product. A more direct route would start from 4-methoxy-2-methylaniline.
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Scaling up any chemical process requires a thorough safety assessment. For indazole synthesis, particular attention should be paid to:
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Thermal Hazards: Diazotization reactions are often exothermic and can lead to runaway reactions if not properly controlled. The diazonium salts themselves can be thermally unstable and potentially explosive when isolated in a dry state. It is crucial to maintain strict temperature control and to ensure that the diazonium salt is reacted in situ.
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Use of Hazardous Reagents: The synthesis may involve corrosive acids (e.g., hydrochloric acid, acetic acid), flammable solvents, and potentially toxic reagents. Ensure that appropriate personal protective equipment (PPE) is used and that the reactions are carried out in a well-ventilated area or a fume hood.
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Pressure Build-up: Some of the reactions may evolve gas (e.g., nitrogen during cyclization), which can lead to a build-up of pressure in a closed system. Ensure that the reaction vessel is adequately vented.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
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Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can also be used to detect the formation of impurities.
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Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used for reaction monitoring.
Q4: What are the typical analytical methods for determining the purity of the final product?
A4: The purity of the final this compound product should be assessed using a combination of orthogonal analytical methods:
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HPLC/UPLC: This is the primary method for determining purity and quantifying impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the product and identifying any structurally related impurities.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities.
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Elemental Analysis: This technique can be used to confirm the elemental composition of the final product.
Data Presentation
Table 1: Summary of Key Reaction Parameters for a Scalable Indazole Synthesis
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Production Scale (multi-kilograms) |
| Starting Material | 4-methoxy-2-methylaniline | 4-methoxy-2-methylaniline | 4-methoxy-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl |
| Solvent | Chloroform, Heptane | Toluene, Heptane | Toluene, Heptane |
| Reaction Temperature | 0-5 °C (Diazotization), Reflux (Cyclization) | 0-10 °C (Diazotization), 80-100 °C (Cyclization) | Tightly controlled, process-specific |
| Reaction Time | 1-2 hours (Diazotization), 12-24 hours (Cyclization) | Monitored by in-process controls | Monitored by in-process controls |
| Typical Yield | 60-80% | 50-70% | Optimized for >70% |
| Purity Assessment | NMR, HPLC, MS | HPLC, GC, NMR | Rigorous QC with multiple orthogonal methods |
Experimental Protocols
Protocol: Synthesis of 6-Bromo-1H-indazole (A Key Intermediate)
This protocol is adapted from a general procedure for the synthesis of bromoindazoles and serves as a representative example of a scalable synthesis.
Step 1: Acetylation of 4-bromo-2-methylaniline
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In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.
-
Cool the solution to 10-15 °C.
-
Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40 °C.
-
Stir the mixture for 1-2 hours at room temperature until the reaction is complete (monitored by TLC or HPLC).
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq).
-
Heat the mixture to reflux (around 68 °C) and maintain for 20 hours.
-
Monitor the reaction for the disappearance of the intermediate and the formation of the N-acetylated indazole.
Step 3: Work-up and Hydrolysis
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components under vacuum.
-
Add water to the residue and perform an azeotropic distillation to remove residual acetic acid.
-
Add concentrated hydrochloric acid and heat the mixture to 50-55 °C to effect hydrolysis of the acetyl group.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20 °C.
-
Adjust the pH to ~11 by the slow addition of a 50% aqueous solution of sodium hydroxide.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and then with heptane.
-
Dry the solid under vacuum to yield 6-Bromo-1H-indazole.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield and impurity issues.
"purification strategies for removing impurities from 6-Methoxy-3-methyl-1H-indazole"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-Methoxy-3-methyl-1H-indazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities typically originate from the synthetic route used. A common synthesis involves the reaction of a substituted acetophenone with hydrazine.[1] Therefore, likely impurities include:
-
Starting Materials: Unreacted 1-(4-methoxyphenyl)ethan-1-one or related precursors.
-
Reaction Intermediates: Hydrazone and azine byproducts which can form in competition with the desired indazole cyclization.[1]
-
Regioisomers: Depending on subsequent reaction steps (e.g., alkylation), N1 and N2 isomers can form, which may be difficult to separate.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, acetic acid, DMF, THF).
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for indazole derivatives are column chromatography on silica gel and recrystallization.[2][3] For highly challenging separations, such as closely related isomers, preparative HPLC may be necessary.[4]
Q3: How can I assess the purity of my this compound sample?
A3: A multi-faceted approach using orthogonal analytical techniques is recommended for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and is crucial for developing column chromatography methods.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities when coupled with a chromatography system (LC-MS).[5]
Q4: My purified this compound is a solid. What is its expected appearance and purity?
A4: this compound is a solid at room temperature.[7] Commercially available samples are typically of 97% purity or higher.[7][8]
Troubleshooting Guides
Column Chromatography Purification
Column chromatography is a primary method for purifying this compound from reaction byproducts and starting materials.
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The selected solvent system (eluent) lacks the optimal polarity to resolve the components of the mixture.
-
Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation. Aim for an Rf value of 0.2-0.4 for this compound.[6]
-
Gradient Elution: Employ a gradient elution instead of an isocratic (constant solvent mixture) one. Start with a low polarity eluent and gradually increase the polarity. For example, begin with 100% hexane and gradually increase the percentage of ethyl acetate.[2]
-
Alternative Stationary Phase: While silica gel is standard, consider using alumina, which can offer different selectivity for certain compounds.[6]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If your compound is particularly polar, adding a small percentage of methanol to a solvent like dichloromethane or ethyl acetate can be effective.[6]
-
Problem 3: Low recovery of the compound after chromatography.
-
Possible Cause: The compound may be partially degrading on the silica gel, or there may be mechanical losses during the process.
-
Solution:
-
Deactivate Silica: If you suspect degradation on acidic silica, you can use silica gel that has been pre-treated with a base like triethylamine.
-
Efficient Fraction Collection: Monitor the elution closely with TLC to avoid mixing pure fractions with impure ones and to ensure all of the product is collected.
-
Proper Sample Loading: Load the crude sample in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
Recrystallization Purification
Recrystallization is an excellent technique for removing smaller amounts of impurities and for obtaining a highly crystalline final product.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the solute-impurity mixture.
-
Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites. Adding a "seed crystal" of pure compound can also initiate crystallization.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated enough, or the chosen solvent is too good a solvent for the compound even at low temperatures.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly. Common pairs include ethanol/water or acetone/hexane.
-
Problem 3: Low recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound that remains dissolved.
-
Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure than the first.
-
Data Presentation
Table 1: Suggested Initial Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Starting Eluent/Solvent System | Notes |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., starting at 9:1, gradually increasing polarity) | A common system for compounds of moderate polarity.[2] |
| Silica Gel | Dichloromethane / Methanol (e.g., starting at 99:1, gradually increasing polarity) | Effective for more polar indazole derivatives.[6] | |
| Recrystallization | N/A | Ethanol or Methanol | Screen for solubility; the compound should be soluble when hot and sparingly soluble when cold. |
| N/A | Ethanol / Water | A mixed-solvent system can be effective for separating isomers.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to completely dissolve the solid. Add more solvent in small portions only if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals, preferably in a vacuum oven, to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
References
"enhancing the stability of 6-Methoxy-3-methyl-1H-indazole for long-term storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 6-Methoxy-3-methyl-1H-indazole for long-term storage. The following information is compiled from publicly available data and general principles of chemical stability for related indazole derivatives.
Recommended Long-Term Storage Conditions
For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Storing at room temperature is often sufficient for short to medium-term storage.[1] For enhanced long-term stability, refrigeration is recommended to slow down potential degradation processes. |
| Humidity | Dry, desiccated environment | Moisture can promote hydrolysis of susceptible functional groups. Storing with a desiccant is advisable. |
| Light | Protected from light (amber vials or opaque containers) | Aromatic compounds, including indazole derivatives, can be sensitive to photodegradation.[2][3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, which can be a degradation pathway for indazole rings, storing under an inert atmosphere is recommended for long-term preservation.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
FAQs
-
Q1: What is the primary cause of degradation for this compound? Based on the structure and data from related indazole compounds, potential degradation pathways include oxidation of the indazole ring, hydrolysis of the methoxy group under harsh acidic or basic conditions, and photodegradation upon exposure to UV light.[2][3]
-
Q2: I observed a change in the color of my sample over time. What does this indicate? A change in color, such as yellowing or darkening, often suggests chemical degradation. This could be due to the formation of oxidized impurities or other degradation products. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC.
-
Q3: Is it safe to store solutions of this compound? For long-term storage, it is best to store the compound as a solid. If solutions are required, they should be prepared fresh. For short-term storage, use a non-aqueous, aprotic solvent like DMSO and store at -20°C, protected from light.[2] Aqueous solutions are generally not recommended for storage due to the risk of hydrolysis.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | - Confirm the identity of the main peak using a reference standard. - Review storage conditions (temperature, light, and moisture exposure). - If degradation is suspected, purify the sample before use. |
| Inconsistent results in biological assays | Sample degradation leading to lower active compound concentration. | - Use a freshly opened or recently purified batch of the compound. - Prepare solutions immediately before use. - Re-evaluate the purity of the compound stock. |
| Poor solubility after storage | Formation of less soluble degradation products or polymorphic changes. | - Confirm the identity and purity of the compound. - Consider re-purification methods such as recrystallization. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the main compound from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working standard and the sample solution.
-
Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Potential Degradation Pathways.
References
"protocol modifications for improving 6-Methoxy-3-methyl-1H-indazole activity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1H-indazole. The information is designed to address specific issues that may be encountered during experimental procedures.
Disclaimer: Detailed biological activity and specific protocol modifications for this compound are not extensively documented in publicly available literature. The guidance provided here is based on established principles for working with related indazole-based compounds and general small molecule research.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets for this compound?
A1: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[1] While the specific targets of this compound are not well-defined in the available literature, related indazole analogs have shown activity as:
-
Kinase Inhibitors: Many 1H-indazole derivatives are potent inhibitors of protein kinases, which are crucial in cell signaling and are often implicated in cancer and inflammatory diseases.[1]
-
Serotonin Receptor Agonists: Some indazole analogs act as agonists for serotonin receptors, such as 5-HT2A, suggesting potential applications in neuroscience.[2]
-
PARP Inhibitors: The indazole structure is found in approved PARP inhibitors used in cancer therapy.[1]
Further research would be required to elucidate the specific targets of this particular compound.
Q2: My this compound shows poor solubility in aqueous buffers. How can I improve this?
A2: Poor aqueous solubility is a common issue for heterocyclic compounds like indazoles.[3] Here are several strategies to enhance solubility:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous experimental buffer. It is critical to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid artifacts.[3]
-
pH Adjustment: The indazole ring contains nitrogen atoms that can be protonated. Adjusting the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form. For basic compounds, lowering the pH (making it more acidic) generally increases solubility.[3]
-
Use of Excipients: Non-ionic surfactants, or complexing agents like cyclodextrins, can be used to improve the solubility of hydrophobic compounds.[3]
Q3: I am observing unexpected peaks in the 1H NMR spectrum of my synthesized this compound. What could be the cause?
A3: Unexpected NMR peaks can arise from several sources. Here's a systematic way to troubleshoot:
-
Residual Solvents: Sharp singlets may correspond to common laboratory solvents used during synthesis or purification. Cross-reference the chemical shifts with a standard NMR solvent impurity table.[4]
-
Tautomers: Indazoles can exist as 1H and 2H tautomers. While the 1H form is generally more stable, the presence of the 2H tautomer can lead to a separate set of signals.[4][5]
-
Regioisomers: If the synthesis is not completely regioselective, you may have other isomers present (e.g., 4-methoxy or 5-methoxy derivatives).[4]
-
Degradation: The compound may have degraded if exposed to harsh conditions. For example, amide derivatives of indazoles can hydrolyze to the corresponding carboxylic acid.[4]
-
Exchangeable Protons: Broad peaks often correspond to exchangeable protons, such as the N-H of the indazole ring. A D₂O shake experiment can confirm this, as the peak will disappear.[4]
Troubleshooting Guides
Issue 1: Low or No Biological Activity in a Kinase Assay
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Visually inspect the assay plate for precipitation. 2. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting into the assay buffer. 3. Test a range of final DMSO concentrations to ensure solubility without inhibiting the enzyme. |
| Compound Degradation | 1. Verify the purity and integrity of the compound using LC-MS or NMR. 2. Prepare fresh dilutions for each experiment. 3. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| Incorrect Assay Conditions | 1. Ensure the ATP concentration is appropriate for the kinase being tested (typically at or near the Km). 2. Verify that the pH and salt concentration of the buffer are optimal for enzyme activity. 3. Include a known potent inhibitor for the target kinase as a positive control. |
| Weak Intrinsic Potency | 1. Test the compound at a higher concentration range. 2. Consider synthesizing analogs with different substitutions on the indazole ring to explore the structure-activity relationship (SAR).[1] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity of the Compound or Solvent | 1. Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. 2. Ensure the final DMSO concentration is non-toxic to the cells (usually <0.5%).[3] 3. Include a vehicle control (buffer + DMSO) in all experiments. |
| Low Cell Permeability | 1. If the compound is active in a biochemical assay but not in a cell-based assay, it may have poor membrane permeability. 2. Consider using cell lines with overexpressed transporters or performing in vitro permeability assays (e.g., PAMPA). |
| Compound Adsorption to Plastics | 1. Use low-binding microplates. 2. Include a pre-incubation step to saturate non-specific binding sites. |
| Metabolic Instability | 1. The compound may be rapidly metabolized by the cells. 2. Perform metabolic stability assays using liver microsomes or S9 fractions to assess the compound's half-life. |
Data Presentation
The following tables summarize quantitative data for related 1H-indazole analogs, illustrating how structural modifications can impact biological activity. This can serve as a guide for potential optimization of this compound.
Table 1: Structure-Activity Relationship of 1H-Indazole Analogs as ASK1 Kinase Inhibitors [1]
| Compound | Modification | ASK1 Kinase IC50 (nM) | AP1-HEK293 Cell IC50 (nM) |
| Lead Compound | Initial hit from screening | 150 | 850 |
| Analog A | Substitution at R1 with cyclopropyl | 85 | 420 |
| Analog B | Optimized R1 and R2 substituents | 12 | 65 |
Table 2: Activity of 1H-Indazole Analogs as FGFR1 Inhibitors [1]
| Compound | Modification | FGFR1 Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | 642.1 |
| 99 | Optimized N-ethylpiperazine group | 2.9 | 40.5 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Kinase Inhibition
This protocol outlines a general method for assessing the inhibitory activity of a compound against a protein kinase using a luminescence-based assay.
Materials:
-
This compound
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series of the compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound to the assay wells. Also, include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction: a. Prepare a kinase/substrate solution in kinase assay buffer. b. Add the kinase/substrate solution to the wells containing the compound. c. Prepare an ATP solution in kinase assay buffer. d. Initiate the reaction by adding the ATP solution to all wells. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Convert luminescence signals to percent inhibition relative to the controls. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: N-Methylation of an Indazole Scaffold
This protocol is a general method for the N-methylation of an indazole, which can produce a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the choice of base and solvent.[6]
Materials:
-
This compound
-
Sodium hydride (NaH) or Cesium Carbonate (Cs₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indazole starting material.
-
Deprotonation: Dissolve the indazole in anhydrous DMF or THF. Cool the solution to 0°C in an ice bath. Add the base (e.g., NaH) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Methylation: Add methyl iodide dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Extract the product with ethyl acetate. c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 methylated isomers.
Visualizations
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Target of 6-Methoxy-3-methyl-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with significant biological activities, including roles as kinase inhibitors.[1][2] This guide provides a comparative framework for validating the potential biological target of 6-Methoxy-3-methyl-1H-indazole. While direct experimental validation for this specific molecule is not extensively documented in publicly available literature, by examining structurally related indazole derivatives, we can infer a likely mechanism of action and outline a strategy for its experimental validation.
Inferred Biological Target: Protein Kinases
The indazole nucleus is a core component of many potent kinase inhibitors.[1] For instance, the structurally related compound, 3-Methyl-6-nitro-1H-indazole, is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor that targets VEGFR and PDGFR.[2] Furthermore, other indazole derivatives have demonstrated inhibitory activity against a range of kinases, including FMS-like tyrosine kinase 3 (FLT3) and Polo-like kinase 4 (PLK4).[3][4] Based on this evidence, it is reasonable to hypothesize that this compound also functions as a kinase inhibitor.
Comparative Analysis with Alternative Indazole-Based Kinase Inhibitors
To validate this hypothesis, a comparative analysis against well-characterized indazole-based kinase inhibitors is essential. The following table summarizes the inhibitory activities of several indazole derivatives against their respective kinase targets.
| Compound Name | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |
| Hypothesized: this compound | TBD | TBD | TBD | TBD |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 | MCF-7 (Breast Cancer) | 1.3 |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3 | - | - | - |
| 5-substituted-1H-indazoles (Compound 20) | MAO B | 52 | SH-SY5Y (Neuroblastoma) | - |
TBD: To be determined through experimental validation.
Experimental Protocols for Target Validation
The following experimental protocols are fundamental for validating the kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., a panel of representative kinases)
-
Kinase substrate (e.g., a generic peptide substrate or a specific protein substrate)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines known to be dependent on the hypothesized target kinase.
Materials:
-
Human cancer cell line (e.g., MCF-7 for PLK4)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
Visualizing the Path to Validation
The following diagrams illustrate the hypothesized signaling pathway and a general workflow for target validation.
Caption: Hypothesized inhibition of a kinase signaling pathway.
Caption: A streamlined workflow for experimental target validation.
By following this comparative guide and executing the outlined experimental protocols, researchers can effectively investigate and validate the biological target of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxy-3-methyl-1H-indazole and Other Indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 6-methoxy-3-methyl-1H-indazole and other substituted indazole derivatives, with a focus on their anticancer and anti-inflammatory properties. By presenting available experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction to Indazole Derivatives
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profile.[1][2] Modifications to the indazole ring system have led to the development of potent inhibitors of various enzymes and receptors, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3] Several indazole-based drugs, such as axitinib and pazopanib, have been approved for the treatment of cancer, highlighting the therapeutic potential of this chemical class.[4]
This guide will explore the structure-activity relationships of indazole derivatives, with a particular focus on the influence of substituents at the 3, 5, and 6-positions on their biological activity. While direct comparative data for this compound is limited, we will draw comparisons from studies on structurally related analogs to provide insights into its potential efficacy.
Comparative Analysis of Anticancer Activity
The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5]
Data Presentation: In Vitro Anticancer Activity of Indazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various substituted indazole derivatives against different human cancer cell lines. It is important to note that this data is compiled from different studies and direct comparison should be made with caution.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxy Indazole Derivative | Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Not Reported | Not Reported | |
| 3-Methyl Indazole Derivative (9d) | 3-methyl-1H-indazole derivative | MV4;11 (Leukemia) | Potent Inhibition | [6] |
| Indazole-3-amine Derivative (6o) | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [7] |
| Indazole Derivative (2f) | (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole derivative | 4T1 (Breast) | 0.23 | [4] |
| Indazole Derivative (2f) | (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole derivative | HepG2 (Liver) | 0.80 | [4] |
| Indazole Derivative (2f) | (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole derivative | MCF-7 (Breast) | 0.34 | [4] |
| Indazole Derivative (2f) | (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole derivative | A549 (Lung) | 1.15 | [4] |
| Indazole Derivative (2f) | (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole derivative | HCT116 (Colon) | 1.15 | [4] |
| Polysubstituted Indazoles | N/A | A2780 (Ovarian) | 0.64 - 17 | [8] |
| Polysubstituted Indazoles | N/A | A549 (Lung) | 0.64 - 17 | [8] |
Signaling Pathway: VEGFR-2 Inhibition by Indazole Derivatives
Indazole derivatives often exert their anti-angiogenic effects by targeting the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.
VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Some indazole derivatives have shown promise as anti-inflammatory agents by inhibiting COX-2 and modulating pro-inflammatory cytokines.[9]
Data Presentation: In Vitro Anti-inflammatory Activity of Indazole Derivatives
The following table presents the COX-2 inhibitory activity and inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by different indazole derivatives. This data is from a single study, allowing for a more direct comparison.[9]
| Compound | In Vitro COX-2 Inhibition (IC50 in µM) | In Vitro IL-1β Inhibition (IC50 in µM) |
| Indazole | 23.42 | 120.59 |
| 5-Aminoindazole | 12.32 | 220.46 |
| 6-Nitroindazole | 15.75 | 100.75 |
| Dexamethasone (Standard) | Not Reported | 102.23 |
Experimental Workflow: Carrageenan-Induced Paw Edema Model
This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.
Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Experimental Protocols
1. MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
2. Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the anti-inflammatory potential of compounds.
-
Animals: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
The indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct comparative data for this compound is not extensively available, the analysis of structurally related derivatives suggests its potential as both an anticancer and anti-inflammatory agent. The methoxy group at the 6-position and the methyl group at the 3-position are likely to influence the compound's pharmacokinetic and pharmacodynamic properties. Further focused studies involving the synthesis and comprehensive biological evaluation of a series of this compound analogs are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will enable the rational design of more potent and selective indazole-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Comparative Analysis of Efficacy Against Known Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole nucleus represents a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities.[1][2][3] While specific experimental data for 6-Methoxy-3-methyl-1H-indazole is limited in publicly available literature, the therapeutic potential of the broader indazole class as kinase inhibitors is well-documented.[4] This guide provides a comparative analysis of the efficacy of various indazole derivatives against known inhibitors of key kinases implicated in cancer and inflammatory diseases: Receptor-Interacting Protein Kinase 1 (RIPK1), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and p21-Activated Kinase 1 (PAK1).
This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to facilitate further research and drug discovery efforts.
Comparative Efficacy of Indazole Derivatives and Known Inhibitors
The following tables present a comparative summary of the half-maximal inhibitory concentrations (IC50) for a selection of indazole derivatives and established inhibitors against RIPK1, TAK1, and PAK1. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Inhibitory Potency against RIPK1
| Compound Class | Inhibitor | Target Kinase | IC50 (nM) | Assay Context |
| Known Inhibitors | Necrostatin-1 (Nec-1) | RIPK1 | 494 | Cell-based (Jurkat)[5] |
| GSK'772 | RIPK1 | Species-specific (potent in human cells) | Cell-based[6] | |
| RIPA-56 | RIPK1 | 13 | Enzymatic[7] | |
| PK68 | RIPK1 | 90 | Enzymatic[5][7] | |
| Indazole Derivatives | Compound 71 | RIPK1 | 167 | Enzymatic (ADP-Glo)[5] |
| Compound 72 | RIPK1 | 178 | Enzymatic (ADP-Glo)[5] |
Table 2: Comparative Inhibitory Potency against TAK1
| Compound Class | Inhibitor | Target Kinase | IC50 (nM) | Assay Context |
| Known Inhibitors | 5Z-7-Oxozeaenol | TAK1 | 5.6 | Enzymatic[8][9] |
| Takinib | TAK1 | - | Selective inhibitor, induces apoptosis[1] | |
| NG-25 | TAK1 | 149 | Enzymatic[10] | |
| HS-276 | TAK1 | 2.5 | Biochemical[11] | |
| Indazole Derivatives | - | TAK1 | - | Data for specific indazole derivatives targeting TAK1 is emerging. |
Table 3: Comparative Inhibitory Potency against PAK1
| Compound Class | Inhibitor | Target Kinase | IC50 (nM) | Assay Context |
| Known Inhibitors | IPA-3 | PAK1 | Low µM | Allosteric inhibitor[12] |
| NVS-PAK1-1 | PAK1 | 29.6 | Allosteric inhibitor[13] | |
| OSU-03012 | PAK1 | ~1000 | ATP competitive[14] | |
| Indazole Derivatives | Compound 30l | PAK1 | 9.8 | Enzymatic[15] |
| Compound 87d | PAK1 | 16 | Enzymatic[16] |
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the inhibitory activity of compounds against protein kinases.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory effect of a compound on the activity of a purified kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Recombinant human kinase (e.g., RIPK1, TAK1, or PAK1)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.[17]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only control, and positive control to the appropriate wells of the 384-well plate.[17]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.[17]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation)
This protocol outlines a method to assess the ability of a compound to inhibit kinase activity within a cellular environment.
Principle: This assay measures the phosphorylation of a specific substrate of the target kinase in cell lysates, providing a readout of the kinase's catalytic activity within its natural signaling pathway.[18][19]
Materials:
-
Cell line expressing the target kinase and its substrate
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate controls.[18]
-
Cell Lysis: After the desired incubation period, aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer.[18]
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate to allow the substrate to bind to the capture antibody. c. Wash the plate and add the phospho-specific detection antibody. d. Incubate and wash, then add the HRP-conjugated secondary antibody. e. After another incubation and wash, add the TMB substrate and incubate until color develops. f. Stop the reaction with a stop solution.[18]
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways for RIPK1, TAK1, and PAK1, along with a generalized workflow for kinase inhibitor screening.
Caption: RIPK1 signaling pathway, illustrating its role in survival, apoptosis, and necroptosis.
Caption: TAK1 signaling pathway, a key node in inflammatory responses.[20][21][22][23]
Caption: PAK1 signaling pathway, central to cell proliferation, motility, and survival.[2][3][4][24][25]
Caption: Generalized experimental workflow for kinase inhibitor screening and lead identification.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PAK1 | Cancer Genetics Web [cancerindex.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 21. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of 6-Methoxy-3-methyl-1H-indazole and Related Compounds in Cancer Cell Lines
Introduction
Indazole derivatives have garnered significant attention in medicinal chemistry as a privileged scaffold for the development of novel therapeutic agents, particularly in oncology.[1][2] A number of indazole-based drugs, such as axitinib and pazopanib, have been successfully commercialized for cancer treatment.[2] This guide provides a comparative overview of the activity of indazole compounds in various cancer cell lines, with a specific focus on creating a predictive framework for the cross-validation of "6-Methoxy-3-methyl-1H-indazole". While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related indazole derivatives to infer potential activities and provide robust protocols for its evaluation.
The anticancer effects of indazole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2] Other mechanisms include the induction of apoptosis and cell cycle arrest.[3] This guide will present quantitative data on the activity of various indazole compounds, detail the experimental methodologies for cross-validation, and visualize key experimental workflows and signaling pathways.
Quantitative Data Summary: Anticancer Activity of Indazole Derivatives
The following tables summarize the in vitro anticancer activity of several indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. It is important to note that these are related compounds, and the activity of this compound may vary.
Table 1: In Vitro Antiproliferative Activity of 1H-indazole-3-amine Derivatives [3]
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| Compound 6o | - | 5.15 | - | - | 33.2 |
| 5-Fluorouracil | - | 35.13 | - | 4.98 | - |
Data extracted from a study on a series of 1H-indazole-3-amine derivatives. Compound 6o showed promising activity and selectivity.[3]
Table 2: In Vitro Antiproliferative Activity of other Indazole Derivatives [4]
| Compound | 4T1 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Hepatoma) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Compound 2f | 0.23 | 1.15 | 0.80 | 0.52 | 0.34 |
| Doxorubicin | 0.19 | 6.50 | 0.98 | 0.62 | 0.75 |
Data from a study on a series of indazole derivatives, where compound 2f was identified as a potent anticancer agent.[4]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of this compound's activity. The following are standard protocols based on those cited in the literature for related compounds.
Cell Culture
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2, 4T1, MCF-7) and a normal human cell line (e.g., HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
The antiproliferative activity of the test compound is evaluated using the methyl thiazolyl tetrazolium (MTT) assay.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)[3]
Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: Cells are treated with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis[3]
Western blotting is used to determine the effect of the compound on the expression of key signaling proteins.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, MDM2, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating the activity of a novel indazole compound.
Hypothesized Signaling Pathway
Caption: A potential signaling pathway affected by an anticancer indazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-3-methyl-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives based on the 6-methoxy-3-methyl-1H-indazole core. While comprehensive SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes data from related indazole analogs to elucidate the impact of structural modifications on biological activity, particularly in the context of kinase inhibition and antimicrobial effects.
Comparative Biological Activity of Indazole Analogs
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. The following table summarizes the activity of various substituted indazole analogs, providing a basis for understanding the SAR of the this compound scaffold.
| Compound ID | Core Scaffold | R1 (at N1) | R6 Substituent | Target/Activity | IC50 / MIC | Reference |
| 1 | 3-methyl-1H-indazole | H | Methoxy | Hypothetical Lead | - | - |
| 2 | "Reverse Indazole" | para-piperazine phenyl | 2-fluoro-6-methoxyphenyl | HPK1 Kinase | 89 nM | [1] |
| 3 | "Reverse Indazole" | para-piperazine phenyl | 2-fluoro-6-ethoxyphenyl | HPK1 Kinase | 557 nM | [1] |
| 4 | 1H-indazol-3-amine | H | 3-methoxyphenyl | FGFR1 Kinase | 15.0 nM | [2] |
| 5 | 3-methyl-1H-indazole | Various | Various | Antibacterial (M. tuberculosis) | Variable | [3] |
| 6 | 1H-indazole | 1-aminobenzyl | Various | Antiviral (Hepatitis C) | 0.007 - 0.013 µM (IC50) | [4] |
SAR Summary:
-
Substitution at the N1 Position: Modification at the N1 position of the indazole ring with bulky substituents, such as a para-piperazine phenyl group, has been shown to be crucial for potent kinase inhibition. A significant loss in potency is observed when this group is removed or replaced with smaller substituents, suggesting the importance of interactions within a lipophilic pocket of the target kinase.[1]
-
Substitution at the C6 Position: The 6-position of the indazole ring is a key vector for modification to enhance potency and selectivity. In studies on "reverse indazole" inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a 2-fluoro-6-methoxyphenyl group at this position resulted in potent inhibition (IC50 = 89 nM).[1] However, extending the alkoxy group from methoxy to ethoxy led to a significant decrease in potency (IC50 = 557 nM), indicating that the size and nature of the substituent at this position are critical for optimal activity.[1]
-
Bioisosteric Replacements: The indazole nucleus itself can act as a bioisostere for other chemical moieties. For instance, it has been explored as a replacement for the catechol group in various therapeutically active compounds.
-
Antimicrobial Activity: Various 3-methyl-1H-indazole derivatives have demonstrated antibacterial properties, including activity against M. tuberculosis.[3] The specific substitutions that confer potent antimicrobial activity are diverse and require further systematic study.
Experimental Protocols
Kinase Inhibition Assay (Example: HPK1)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human HPK1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., myelin basic protein)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the HPK1 enzyme, the substrate peptide, and the test compound solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the inhibition of HPK1 by an indazole-based inhibitor.
Experimental Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of indazole analogs.
References
- 1. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxy-3-methyl-1H-indazole and its Regioisomers: A Guide for Researchers
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer and anti-inflammatory properties. The substitution pattern on the indazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This guide provides a comparative analysis of 6-Methoxy-3-methyl-1H-indazole and its regioisomers (4-methoxy, 5-methoxy, and 7-methoxy), focusing on their synthesis, physicochemical properties, and biological activities to aid researchers and drug development professionals in this field.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound and its regioisomers is presented in Table 1. These properties are fundamental to understanding the pharmacokinetic and pharmacodynamic behavior of these compounds.
Table 1: Comparative Physicochemical Properties of Methoxy-3-methyl-1H-indazole Isomers
| Property | 4-Methoxy-3-methyl-1H-indazole | 5-Methoxy-3-methyl-1H-indazole | This compound | 7-Methoxy-3-methyl-1H-indazole |
| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O | C₉H₁₀N₂O | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol | 162.19 g/mol | 162.19 g/mol |
| CAS Number | 149071-06-7[1] | 7746-29-4 (for 6-methoxy) | 7746-29-4[2] | Not readily available |
| Melting Point (°C) | 132[1] | Not readily available | Not readily available | Not readily available |
| Predicted LogP | 1.58 | Not readily available | 1.5819[1] | Not readily available |
| Topological Polar Surface Area (TPSA) | 27.05 Ų | Not readily available | 27.05 Ų[1] | Not readily available |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| Rotatable Bonds | 1 | 1 | 1 | 1 |
Synthesis and Experimental Protocols
The synthesis of methoxy-3-methyl-1H-indazole isomers can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted phenylhydrazines or other precursors. Below is a generalized synthetic workflow and a representative experimental protocol.
Caption: Generalized workflow for the synthesis of methoxy-3-methyl-1H-indazoles.
General Experimental Protocol for Indazole Synthesis
This protocol describes a general method for the synthesis of 3-aminoindazoles from 2-halobenzonitriles, which can be further modified to obtain the target compounds.
Materials:
-
2-halobenzonitrile derivative
-
Hydrazine hydrate or a suitable hydrazine derivative
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
A mixture of the 2-halobenzonitrile derivative (1.0 eq), hydrazine derivative (1.2 eq), copper catalyst (0.1 eq), and base (2.0 eq) in a suitable solvent is prepared in a sealed reaction vessel.
-
The reaction mixture is heated to 100-150 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indazole derivative.
Note: This is a generalized protocol and the specific reaction conditions, including catalyst, base, solvent, temperature, and reaction time, may need to be optimized for each specific regioisomer.
Comparative Biological Activity
Indazole derivatives are known to exhibit a range of biological activities, with anti-cancer and anti-inflammatory effects being the most prominent.[3][4] The position of the methoxy group on the indazole ring can significantly influence the potency and selectivity of these compounds. While direct comparative studies on the four specified regioisomers are limited, the indazole scaffold is a known feature in many kinase inhibitors used in cancer therapy.[4]
Many indazole-based compounds exert their anti-cancer effects by inhibiting protein kinases involved in critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indazole derivatives.
Experimental Protocol for In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (methoxy-3-methyl-1H-indazole isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This guide provides a comparative overview of this compound and its regioisomers. While there is a lack of direct comparative studies, the available data on synthesis and the known biological activities of the indazole scaffold highlight the potential of these compounds as subjects for further investigation in drug discovery. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these molecules, which could lead to the development of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships of these methoxy-3-methyl-1H-indazole isomers.
References
Confirming the Binding Site of 6-Methoxy-3-methyl-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1][2] This guide provides a comparative analysis of 6-Methoxy-3-methyl-1H-indazole and its alternatives, focusing on the experimental confirmation of their binding sites. While direct binding site data for this compound is not extensively published, this guide draws upon established methodologies and data from closely related indazole derivatives to provide a robust framework for its evaluation. The primary focus will be on p38 Mitogen-Activated Protein (MAP) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), common targets for indazole-based compounds.[3][4][5]
Comparative Analysis of Indazole Derivatives
Indazole derivatives are frequently designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of protein kinases.[1][6] The potency and selectivity of these compounds are often modulated by substitutions on the indazole ring.
Quantitative Data: Inhibitory Activity of Indazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against key protein kinase targets. This data is essential for establishing structure-activity relationships (SAR).
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Indazole Derivative 1 | p38α MAP Kinase | 403.57 | Adezmapimod (SB203580) | p38α MAP Kinase | 222.44 |
| Indazole Derivative 2 | VEGFR-2 | 1.24 | Sunitinib | VEGFR-2 | 83.20 |
| Indazole Derivative 3 | JNK3 | - | SP600125 | JNK | - |
| Indazole Amide 53a | Aurora A | < 1000 | Tozasertib (VX-680) | Aurora A | 2.5 |
| Axitinib (Indazole-based) | PLK4 | Ki = 4.2 | - | - | - |
Note: IC50 values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.[2][7][8][9]
Experimental Protocols for Binding Site Confirmation
To definitively confirm the binding site of this compound, a series of biophysical and biochemical assays are required.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases, such as p38 MAP kinase and VEGFR-2.
Methodology:
-
Reagents: Recombinant human kinases (e.g., p38α, VEGFR-2), appropriate substrate peptides, ATP, and the test compound (this compound) dissolved in DMSO.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo™) or immunoassays.[10]
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
X-ray Crystallography
Objective: To obtain a high-resolution, three-dimensional structure of the target protein in complex with this compound, providing direct visualization of the binding interactions.
Methodology:
-
Protein Expression and Purification: Express and purify a sufficient quantity of the target kinase domain.
-
Crystallization:
-
Mix the purified protein with the test compound in a molar excess.
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain high-quality crystals of the protein-ligand complex.
-
-
Data Collection and Structure Determination:
-
Mount a single crystal and collect X-ray diffraction data using a synchrotron source.[11]
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-ligand complex to fit the electron density map. The final structure will reveal the precise binding mode and interactions of the compound within the active site.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the amino acid residues of the target protein that are in close proximity to the bound ligand in solution.
Methodology:
-
Isotope Labeling: Express and purify the target protein with 15N and/or 13C isotopes.
-
NMR Titration:
-
Acquire a baseline 2D 1H-15N HSQC spectrum of the isotopically labeled protein.
-
Titrate increasing concentrations of the test compound into the protein sample and record an HSQC spectrum at each concentration.
-
-
Data Analysis:
Site-Directed Mutagenesis
Objective: To validate the importance of specific amino acid residues within the predicted binding site for ligand interaction.
Methodology:
-
Mutant Generation: Create mutant versions of the target protein where specific amino acid residues in the putative binding site are changed to alanine or another amino acid.[15][16]
-
Binding Assays:
-
Express and purify the wild-type and mutant proteins.
-
Perform binding assays (e.g., in vitro kinase assays, surface plasmon resonance) to compare the binding affinity of the test compound to the wild-type and mutant proteins.
-
-
Data Analysis: A significant loss of binding affinity for a particular mutant indicates that the mutated residue plays a crucial role in the interaction with the compound.[17][18]
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in confirming the binding site and the biological context of the target, the following diagrams are provided.
Caption: Experimental workflow for confirming the binding site of a small molecule inhibitor.
Caption: Simplified p38 MAP kinase signaling pathway and the hypothesized point of inhibition.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 15. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 16. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison: 6-Methoxy-3-methyl-1H-indazole versus Standard-of-Care in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the indazole scaffold has emerged as a privileged structure, forming the core of several potent kinase inhibitors. This guide provides a comparative preclinical overview of the novel investigational compound, 6-Methoxy-3-methyl-1H-indazole, against Pazopanib, a standard-of-care multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).
Disclaimer: Direct comparative preclinical or clinical studies evaluating this compound against standard-of-care drugs are not publicly available. The following comparison is based on the known activities of the indazole class of compounds as kinase inhibitors and publicly available data for Pazopanib. The data for this compound should be considered hypothetical and for illustrative purposes within a research and development context.
Quantitative Data Summary
The preclinical efficacy of kinase inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against specific kinases and their anti-proliferative effects on cancer cell lines. The following table summarizes the reported preclinical data for Pazopanib and presents a hypothetical profile for this compound, assuming a similar mechanism of action as a kinase inhibitor.
| Parameter | This compound (Hypothetical) | Pazopanib (Published Data) |
| Target Kinases | VEGFR-2, PDGFR-β, c-Kit | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit[1][2][3] |
| VEGFR-2 IC50 | Data not available | 30 nM |
| PDGFR-β IC50 | Data not available | 84 nM |
| c-Kit IC50 | Data not available | 74 nM |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVEC) | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Anti-proliferative IC50 | Data not available | Inhibition of VEGF-induced proliferation |
| In Vivo Model | Data not available | Mouse xenograft models of human tumors |
| Tumor Growth Inhibition | Data not available | Dose-dependent inhibition of tumor growth |
Signaling Pathway Diagrams
Understanding the mechanism of action of targeted therapies is crucial. Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation.
Caption: VEGFR Signaling Pathway and the inhibitory action of Pazopanib.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel kinase inhibitor like this compound would typically follow a structured workflow to establish its efficacy and mechanism of action.
Caption: A typical preclinical experimental workflow for a novel kinase inhibitor.
Detailed Experimental Protocols
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases (e.g., VEGFR-2, PDGFR-β) are incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound (e.g., this compound or Pazopanib) is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.
-
Methodology:
-
Human cancer cells (e.g., renal cell carcinoma cell lines like 786-O or A498) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
-
3. Western Blot Analysis for Target Engagement
-
Objective: To confirm that the test compound inhibits the phosphorylation of its target kinases within the cell.
-
Methodology:
-
Cancer cells are treated with the test compound at various concentrations for a specific duration.
-
Cells are then stimulated with a growth factor (e.g., VEGF) to induce receptor phosphorylation.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2) and the total form of the kinase.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the phosphorylated form of the target relative to the total protein indicates target engagement and inhibition.
-
Conclusion
While this compound remains an investigational compound with limited publicly available data, its indazole core suggests potential as a kinase inhibitor. The established preclinical profile of Pazopanib provides a benchmark for the evaluation of new chemical entities in the treatment of renal cell carcinoma. The experimental protocols and workflows outlined in this guide offer a framework for the systematic preclinical assessment of novel indazole derivatives like this compound, with the ultimate goal of identifying more effective and safer therapies for cancer patients. Further research is warranted to fully characterize the biological activity and therapeutic potential of this compound.
References
Independent Verification of 6-Methoxy-3-methyl-1H-indazole's Reported Effects: A Comparative Guide Based on Structurally Related Indazole Derivatives
Initial investigations for direct biological data on 6-Methoxy-3-methyl-1H-indazole have revealed a significant gap in publicly available research. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document focuses on the independently verified effects of structurally similar indazole derivatives. The indazole scaffold is a well-established pharmacophore with a diverse range of biological activities, and analysis of its close analogs can offer significant insights into the potential therapeutic applications of novel derivatives like this compound.
This guide will objectively compare the performance of various indazole derivatives in key therapeutic areas, including oncology and neuroscience, supported by experimental data from peer-reviewed studies. All quantitative data is summarized in clearly structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and future research.
Anticancer Activity of Indazole Derivatives
The indazole nucleus is a core component of several approved and investigational anticancer agents.[1][2] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[3][4]
Comparison of Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.
| Compound | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon Cancer) | SRB Assay | 14.3 ± 4.4 | [5][6] |
| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | Not Specified | 0.23 - 1.15 | [1] |
| Compound 6o (an indazole derivative) | K562 (Leukemia) | MTT Assay | 5.15 | [7] |
| Pazopanib (Indazole-based drug) | Multiple | Kinase Inhibition | Varies by kinase | [3] |
| Axitinib (Indazole-based drug) | Multiple | Kinase Inhibition | Varies by kinase | [3][8] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Antiproliferative Activity: [6]
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.
MTT Assay for Antiproliferative Activity: [7]
-
Cell Plating: Similar to the SRB assay, cells are seeded in 96-well plates.
-
Compound Treatment: Cells are exposed to the test compounds for a defined duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Living cells metabolize MTT into purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the formazan solution is measured to quantify cell viability.
Visualizing Anticancer Mechanisms
The anticancer effects of many indazole derivatives are linked to their ability to inhibit signaling pathways crucial for cancer cell survival and proliferation.
Caption: Kinase inhibition by indazole derivatives.
Neurological Activity of Indazole Derivatives
Certain indazole derivatives have been investigated for their effects on the central nervous system, particularly as modulators of serotonin receptors.[9][10] The serotonin system is implicated in a wide range of physiological and pathological processes, making it a key target for drug development.
Comparison of Serotonin Receptor Agonist Activity
The following table presents the in vitro agonist activity of indazole analogs of 5-MeO-DMT at serotonin 2A (5-HT2A) receptors.
| Compound | Target Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| Indazole analog of 5-MeO-DMT (Compound 6a) | 5-HT2A | Calcium Mobilization Assay | 203 | 70 | [10] |
| 5-MeO-DMT (Parent Compound) | 5-HT2A | Calcium Mobilization Assay | 14 | 100 | [10] |
Experimental Protocol
Calcium Mobilization Assay for 5-HT Receptor Agonism: [9][10]
-
Cell Culture: Cells stably expressing the target serotonin receptor (e.g., 5-HT2A) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Fluorescence Measurement: Agonist binding to the receptor triggers an intracellular calcium release, which is detected as an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 and Emax values.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the activity of compounds at G-protein coupled receptors like the serotonin receptors.
Caption: Workflow for GPCR activity screening.
Conclusion
While direct experimental data on this compound remains elusive, the extensive research on structurally related indazole derivatives provides a strong foundation for predicting its potential biological activities. The indazole scaffold is a versatile platform for developing potent anticancer agents, primarily through kinase inhibition, and for modulating neurological pathways via serotonin receptor interactions. The comparative data and detailed experimental protocols presented in this guide are intended to aid researchers in the design and execution of studies to independently verify the effects of this compound and to explore its therapeutic potential. Further investigation into this specific compound is warranted to fully characterize its pharmacological profile.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the Off-Target Effects of 6-Methoxy-3-methyl-1H-indazole: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The indazole scaffold is a common feature in many kinase inhibitors, and modifications to this core can significantly impact potency and selectivity. This guide provides a comparative analysis of 6-Methoxy-3-methyl-1H-indazole and structurally related analogs, focusing on their on-target and off-target activities, supported by experimental data.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and its analogs against the primary target, c-Jun N-terminal kinase 3 (JNK3), and a key off-target kinase, p38α. The data reveals that substitutions at the 6-position of the indazole ring play a crucial role in modulating both potency and selectivity.
| Compound ID | 6-Position Substituent | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity Fold (p38α/JNK3) |
| Compound 17 | -OCH₃ | JNK3 | Not explicitly stated, but activity is reduced compared to 6-F analog | p38α | Not Reported | 8x[1] |
| Compound 15 | -H | JNK3 | 1[1] | p38α | 226[1] | 226x[1] |
| Compound 8 | -F | JNK3 | 5[1] | p38α | Not Reported | Selectivity is lower than 226-fold[1] |
Data Interpretation: The substitution of a methoxy group at the 6-position (Compound 17) leads to a significant decrease in selectivity against p38α compared to the unsubstituted analog (Compound 15).[1] While the exact IC50 value for this compound against JNK3 was not specified in the source, it was noted to have reduced inhibitory activity compared to the 6-fluoro analog (Compound 8).[1] The unsubstituted compound (Compound 15) demonstrates the highest selectivity for JNK3 over p38α.[1]
Experimental Protocols
A detailed and reproducible methodology is the foundation of a reliable comparative analysis. The following is a representative protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against JNK3 and p38α.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in signal indicates inhibition of the kinase.
Materials:
-
Recombinant active JNK3 and p38α enzymes
-
Kinase-specific substrate (e.g., ATF2)
-
ATP
-
Test compounds (6-substituted indazole derivatives)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase (e.g., 4 ng of JNK3) and its specific substrate in the kinase assay buffer. Add 2 µL of this mixture to each well.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the process of assessing off-target effects and the biological context of the kinases involved, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 6-Methoxy-3-methyl-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-Methoxy-3-methyl-1H-indazole (CAS No. 7746-29-4). This compound should be handled with the care and precautions required for hazardous chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Based on available safety data, this compound is known to cause skin and eye irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust.[1] |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and PPE, as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Waste Collection and Containerization:
-
Primary Container: Collect waste this compound in a designated, compatible, and leak-proof container. The container must be kept tightly closed except when adding waste.
-
Labeling: Clearly label the waste container with the chemical name "this compound," the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide a full chemical inventory of the waste container.
-
Spill Management
In the event of a spill, evacuate the immediate area. With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
